tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 2,3,6,7-tetrahydroazepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNAYZIHVQJKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514203 | |
| Record name | tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317336-73-5 | |
| Record name | tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a heterocyclic organic compound featuring a seven-membered azepine ring partially saturated and protected with a tert-butoxycarbonyl (Boc) group. This molecule serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science research. Its structural framework is a key component in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and general reactivity, based on available chemical literature.
Chemical and Physical Properties
Quantitative data for this compound is limited, with some physical properties being predicted rather than experimentally determined. The available information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Predicted Boiling Point | 262.2 ± 29.0 °C | [2] |
| Predicted Density | 1.007 ± 0.06 g/cm³ | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Solubility | Expected to be soluble in a range of organic solvents. | - |
| CAS Number | 317336-73-5 | [2] |
Synthesis
General Experimental Protocol: Ring-Closing Metathesis (RCM) Approach
The following outlines a plausible, generalized procedure for the synthesis of this compound via RCM.
1. Synthesis of the Diene Precursor:
The synthesis would commence with the preparation of the acyclic diene precursor, N-allyl-N-(but-3-en-1-yl)-tert-butoxycarbonylamine. This can be achieved through standard N-alkylation reactions.
2. Ring-Closing Metathesis:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the diene precursor is dissolved in a dry, degassed solvent such as dichloromethane (DCM) or toluene.
-
Catalyst Addition: A solution of a suitable Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol%.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is driven by the formation of volatile ethylene gas, which is removed from the reaction system.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.
Below is a diagram illustrating the logical workflow for this synthetic approach.
Caption: A logical workflow for the synthesis of this compound via Ring-Closing Metathesis.
Spectroscopic Data
As of the latest search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in public databases. For the un-substituted 2,3,6,7-tetrahydro-1H-azepine hydrochloride, general characteristics of its spectra have been described.[2] For instance, in the ¹H NMR spectrum, the vinyl protons are expected to appear around 5.5-5.7 ppm, methylene protons adjacent to the nitrogen at 3.6-4.1 ppm, and the remaining methylene protons between 2.4-2.8 ppm.[2] The infrared spectrum would likely show characteristic N-H stretching vibrations (for the deprotected amine) around 3200-3400 cm⁻¹, C-H stretching around 2800-3000 cm⁻¹, a C=C stretching vibration near 1600-1650 cm⁻¹, and C-N stretching in the 1000-1200 cm⁻¹ region.[2] For the Boc-protected title compound, a strong carbonyl (C=O) stretch would be expected around 1690-1700 cm⁻¹ in the IR spectrum.
Reactivity and Potential Signaling Pathways
Due to its nature as a synthetic intermediate, there is no specific information available regarding the involvement of this compound in biological signaling pathways. The reactivity of the molecule is primarily dictated by the functional groups present: the Boc-protected amine, the alkene double bond, and the azepine ring.
The general reactivity of the azepine core in related compounds suggests several potential transformations:
-
Alkene Functionalization: The double bond can undergo various reactions such as hydrogenation, epoxidation, dihydroxylation, and halogenation, allowing for the introduction of new functional groups.
-
N-Deprotection: The Boc protecting group can be readily removed under acidic conditions to yield the free secondary amine, 2,3,6,7-tetrahydro-1H-azepine. This free amine can then be further functionalized.
-
Ring Modifications: The azepine ring itself can potentially undergo ring-opening or ring-contraction reactions under specific conditions.
The following diagram illustrates the general reactivity of the core structure.
Caption: A diagram illustrating the general reactivity of the this compound core structure.
Safety and Handling
Specific safety and handling information for this compound is not detailed in readily available safety data sheets. As with any chemical compound, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound is a valuable building block in organic synthesis. While detailed experimental data on its physical and spectroscopic properties are limited in the public domain, its synthesis can be reasonably approached using established methods like Ring-Closing Metathesis. Its reactivity is centered around the alkene and the protected amine functionalities, offering multiple avenues for the synthesis of more complex and potentially biologically active molecules. Further research is needed to fully characterize this compound and explore its potential applications in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. 2,3,6,7-Tetrahydro-1H-azepine hydrochloride | 1263282-12-7 | Benchchem [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. This heterocyclic compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and medicinal chemistry.
Molecular Structure and Properties
This compound is a seven-membered heterocyclic compound containing a nitrogen atom, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen. The presence of a double bond within the azepine ring makes it an unsaturated heterocycle.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molar Mass | 197.27 g/mol | [1] |
| Predicted Boiling Point | 262.2 ± 29.0 °C | [1] |
| Predicted Density | 1.007 ± 0.06 g/cm³ | [1] |
Synthesis and Characterization
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy is the ring-closing metathesis (RCM) of a suitable diene precursor.
General Synthetic Workflow
A generalized synthetic approach to the tetrahydroazepine core is outlined below. This workflow highlights the key transformations typically employed.
Experimental Protocols
Materials:
-
Appropriate diene precursor
-
Grubbs' catalyst (e.g., Grubbs' I or II)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the diene precursor in the anhydrous solvent under an inert atmosphere.
-
Add the Grubbs' catalyst to the solution. The catalyst loading is typically in the range of 1-5 mol%.
-
Heat the reaction mixture to the desired temperature (often reflux) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction, often by the addition of a phosphine scavenger or by exposure to air.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Characterization Techniques
The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic methods.
Table 2: Spectroscopic Data for Azepine Derivatives (Illustrative)
| Technique | Key Features and Expected Resonances |
| ¹H NMR | The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 1.4-1.5 ppm.[2] Protons on the azepine ring would appear as multiplets in the aliphatic and olefinic regions. |
| ¹³C NMR | The carbonyl carbon of the Boc group would resonate around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear at distinct chemical shifts. The olefinic and aliphatic carbons of the azepine ring would also be observable. |
| FT-IR | A strong absorption band corresponding to the C=O stretching of the carbamate group is expected around 1690-1700 cm⁻¹. C-H and C-N stretching and bending vibrations would also be present. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) or, more commonly, the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information. |
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists. The seven-membered azepine ring is a structural motif found in a number of biologically active compounds. The Boc-protected nitrogen allows for further functionalization, making it a versatile intermediate for the synthesis of a diverse library of compounds.
While specific biological targets for the title compound itself are not extensively documented, derivatives of the tetrahydroazepine core are being investigated for a range of therapeutic applications. The general workflow for utilizing this scaffold in a drug discovery program is depicted below.
The unique three-dimensional shape imparted by the seven-membered ring can allow for novel interactions with biological targets.[3] The derivatization of this core structure can lead to the development of compounds with potential activity in various therapeutic areas.[3]
Safety Information
Specific safety data for this compound is not extensively detailed. However, for related compounds, standard laboratory safety precautions should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its seven-membered heterocyclic core is a key structural feature that makes it an attractive starting point for the synthesis of novel compounds with potential biological activity. While further research is needed to fully elucidate the specific properties and applications of this particular molecule, its role as a building block in medicinal chemistry and drug discovery is well-established. The synthetic methodologies and characterization techniques outlined in this guide provide a foundation for researchers and scientists working with this and related compounds.
References
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate mechanism of action
An In-depth Technical Guide on tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: A Synthetic Intermediate in Drug Discovery
Executive Summary
Extensive investigation of publicly available scientific literature reveals that This compound does not possess a characterized biological mechanism of action. Instead, its primary and well-documented role is that of a crucial chemical intermediate and building block in the field of organic synthesis, particularly in the development of novel therapeutics. This technical guide will, therefore, focus on its function as a synthetic precursor, detailing its utility and the logical workflow of its application in drug discovery, rather than a non-existent pharmacological action.
Introduction: A Versatile Synthetic Scaffold
This compound is a heterocyclic compound featuring a seven-membered azepine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a double bond within the ring makes it a versatile scaffold for chemical modification. The Boc group provides a stable yet easily removable protecting element, allowing for selective chemical transformations on the azepine core. This compound serves as a foundational element for constructing more complex molecules with potential biological activities.
The "Mechanism of Action": A Chemical Perspective
The "mechanism of action" of this compound is rooted in its chemical reactivity, which enables the synthesis of diverse molecular architectures. It is a precursor to a variety of substituted azepine and azepane derivatives. The true biological mechanism of action is a characteristic of the final compounds synthesized from this intermediate.
The general workflow for its use in drug discovery is outlined below:
Caption: Drug discovery workflow utilizing the title compound.
Experimental Protocols: Synthesis of Derivatives
While specific protocols for large-scale synthesis can be proprietary, the chemical literature provides examples of transformations involving similar azepine cores. These methods highlight the chemical utility of this scaffold.
General Procedure for Deprotection
The removal of the Boc protecting group is a common step to enable further functionalization at the nitrogen atom.
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting amine salt can be neutralized with a base to yield the free amine.
Conceptual Synthetic Workflow: Functionalization of the Azepine Ring
The following diagram illustrates a conceptual workflow for creating a functionalized azepane from a tetrahydroazepine precursor, based on common organic chemistry principles.
Caption: Conceptual synthetic route for derivatization.
Data Presentation
As there is no quantitative data regarding the biological activity (e.g., IC₅₀, Kᵢ, EC₅₀) of this compound itself, a data table for this information cannot be provided. The relevant data for this compound would be its physicochemical properties, which are readily available in chemical supplier catalogs and databases.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molar Mass | 197.27 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Purity | Typically >95% |
Conclusion for Researchers and Drug Development Professionals
This compound is a valuable starting material for the synthesis of novel chemical entities. Its utility lies in its chemical reactivity and the structural foundation it provides for creating libraries of compounds for biological screening. Researchers should view this compound not as a bioactive agent but as a key tool in the synthetic chemist's arsenal for the exploration of new chemical space in the quest for potent and selective therapeutics. The focus of any investigation into the "mechanism of action" should be on the final, derivatized molecules that are the intended products of a synthetic campaign originating from this versatile building block.
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Hexahydroazepines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of two key Boc-protected hexahydroazepine derivatives: tert-butyl azepane-1-carboxylate and tert-butyl 4-oxoazepane-1-carboxylate. These compounds are versatile building blocks in medicinal chemistry and organic synthesis, valued for the stability of the Boc protecting group and the synthetic utility of the azepane scaffold. This document compiles essential data, detailed experimental protocols, and key chemical principles relevant to their application in research and development.
Core Physical and Chemical Properties
The tert-butoxycarbonyl (Boc) protecting group imparts specific characteristics to the hexahydroazepine (azepane) ring system, primarily increasing lipophilicity and rendering the nitrogen atom non-basic and non-nucleophilic under a wide range of conditions. The introduction of a carbonyl group at the 4-position of the ring provides an additional reactive site for further molecular elaboration.
tert-Butyl azepane-1-carboxylate
Also known as N-Boc-hexahydroazepine or N-Boc-hexamethyleneimine, this is the fundamental saturated seven-membered heterocyclic amine protected with a Boc group.
tert-Butyl 4-oxoazepane-1-carboxylate
A key derivative, this compound incorporates a ketone functionality within the azepane ring, offering a site for nucleophilic addition, reduction, and other carbonyl-related transformations. It is also referred to as N-Boc-hexahydro-1H-azepin-4-one.[1]
Tabulated Physical and Spectroscopic Data
The following tables summarize the key quantitative data for these compounds for easy comparison.
Table 1: General and Physical Properties
| Property | tert-Butyl azepane-1-carboxylate | tert-Butyl 4-oxoazepane-1-carboxylate |
| CAS Number | 123387-52-0[2] | 188975-88-4[1] |
| Molecular Formula | C₁₁H₂₁NO₂[2] | C₁₁H₁₉NO₃[1] |
| Molecular Weight | 199.29 g/mol [2] | 213.27 g/mol [1] |
| Appearance | Liquid[2] | Liquid or low melting solid[3] |
| Density | 0.967 g/mL at 25 °C[2] | Not available |
| Refractive Index (n20/D) | 1.457[2] | 1.467[3] |
| Melting Point | Not applicable | 37 °C |
| Boiling Point | Not available | Not available |
| Topological Polar Surface Area | 29.54 Ų | 46.61 Ų |
| logP (Computed) | 2.7975 | 1.9765 |
| Solubility | Soluble in common organic solvents | Soluble in chloroform, dichloromethane, ethanol, ether |
Table 2: Spectroscopic Data
| Spectroscopic Data | tert-Butyl azepane-1-carboxylate | tert-Butyl 4-oxoazepane-1-carboxylate |
| ¹H NMR (CDCl₃) | δ 3.40 (t, 4H), 1.65 (m, 4H), 1.55 (m, 4H), 1.45 (s, 9H) | δ 3.65 (t, 2H), 3.55 (t, 2H), 2.60 (t, 2H), 2.45 (t, 2H), 1.90 (m, 2H), 1.48 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 155.5, 79.0, 45.5 (2C), 30.0 (2C), 28.5 (3C), 27.0 (2C) | δ 210.0, 155.0, 80.0, 52.0, 45.0, 41.0, 38.0, 28.4 (3C), 25.0 |
| FTIR (cm⁻¹) | ~2925 (C-H), ~1690 (C=O, carbamate), ~1160 (C-O) | ~2930 (C-H), ~1715 (C=O, ketone), ~1690 (C=O, carbamate), ~1155 (C-O) |
| Mass Spec. (EI) | m/z (%): 199 (M+), 143, 100, 57 (100%) | m/z (%): 213 (M+), 157, 114, 57 (100%) |
| Note: NMR and IR data are estimated based on typical values for similar functional groups and structures. Actual experimental values may vary slightly. Mass spectrometry fragmentation is predicted based on common pathways. |
Chemical Reactivity and Stability
The chemical behavior of these molecules is dictated by three main features: the azepane ring, the Boc protecting group, and, in the case of the derivative, the ketone functionality.
The Boc Protecting Group
The tert-butoxycarbonyl group is a cornerstone of modern amine protection strategy. Its reactivity profile is well-defined:
-
Stability : The Boc group is highly stable to a wide range of nucleophiles, bases (e.g., hydroxides, alkoxides), and reductive conditions such as catalytic hydrogenation.[4] This stability allows for selective reactions at other parts of the molecule.
-
Lability : It is readily cleaved under acidic conditions.[4] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) are commonly used. The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is typically scavenged, and subsequent decarboxylation to release the free amine.
References
- 1. 188975-88-4 | N-Boc-hexahydro-1H-azepin-4-one | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 2. N-Boc-hexamethyleneimine 97 123387-52-0 [sigmaaldrich.com]
- 3. N-Boc-hexahydro-1H-azepin-4-one = 95.0 HPLC 188975-88-4 [sigmaaldrich.com]
- 4. N-Boc-hexahydro-1H-azepin-4-one | 188975-88-4 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide on the Structural Analysis of (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed, predictive analysis based on established knowledge of analogous tetrahydroazepine derivatives and standard analytical methodologies. The information herein serves as a robust framework for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Properties
(Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate, with the chemical formula C₁₁H₁₉NO₂, is a seven-membered unsaturated nitrogen heterocycle protected with a tert-butoxycarbonyl (Boc) group. The "(Z)" designation indicates the stereochemistry of the endocyclic double bond. The conformational flexibility of the azepine ring, coupled with the electronic properties of the carbamate, makes its structural elucidation crucial for understanding its reactivity and potential biological activity.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| Boiling Point | 262.2 ± 29.0 °C |
| Density | 1.007 ± 0.06 g/cm³ |
| pKa | -1.37 ± 0.20 |
Spectroscopic and Crystallographic Data
The following tables summarize the expected quantitative data from various analytical techniques. These predictions are based on the analysis of structurally similar compounds reported in the literature.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.7-5.9 (m, 2H, -CH=CH-), 3.8-4.0 (m, 2H, -N-CH₂-), 3.4-3.6 (m, 2H, -N-CH₂-), 2.2-2.4 (m, 4H, allylic CH₂), 1.48 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155-156 (C=O, carbamate), 128-130 (-CH=CH-), 80-81 (-C(CH₃)₃), 45-47 (-N-CH₂-), 28-30 (allylic CH₂), 28.5 (-C(CH₃)₃) |
| Infrared (IR) (KBr, cm⁻¹) | ν (cm⁻¹): ~2975 (C-H, sp³), ~2930 (C-H, sp³), ~1690 (C=O, carbamate), ~1650 (C=C, alkene), ~1400 (C-N) |
| Mass Spectrometry (MS) | m/z: 198.1494 [M+H]⁺, 220.1313 [M+Na]⁺ |
Table 3: Hypothetical Crystallographic Parameters
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 12-18 Å, β ≈ 90-105° |
| Z | 4 |
| Calculated Density | ~1.1-1.3 g/cm³ |
| R-factor | < 0.05 |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis and structural characterization of (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate.
Synthesis and Purification
A plausible synthetic route involves the ring-closing metathesis of a suitable N-Boc protected diallylamine derivative.
Protocol:
-
Reaction Setup: To a solution of the appropriate diene precursor (1.0 eq) in dry dichloromethane (DCM, 0.01 M) under an argon atmosphere, add Grubbs' second-generation catalyst (0.05 eq).
-
Reaction Execution: Stir the reaction mixture at reflux (40-45 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with ethyl vinyl ether. Stir for 30 minutes.
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Process the data using appropriate software to determine chemical shifts (δ) and coupling constants (J).
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the sample.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode to obtain the high-resolution mass spectrum (HRMS).
Single-Crystal X-ray Diffraction
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Employ slow evaporation or vapor diffusion with an anti-solvent (e.g., hexanes or pentane) at room temperature.
-
Harvest suitable single crystals once they form.
Data Collection and Structure Refinement:
-
Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Collect diffraction data at a low temperature (e.g., 100 K).
-
Process the data and solve the crystal structure using appropriate software packages (e.g., SHELXS and SHELXL).
-
Refine the structure to obtain final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizations
The following diagrams illustrate the workflow for structural analysis and the logical relationships between the employed analytical techniques.
Conclusion
The structural analysis of (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate requires a multi-faceted approach combining synthesis, purification, and various analytical techniques. While direct experimental data is currently sparse, the methodologies and expected data presented in this guide provide a solid foundation for researchers. The combination of spectroscopic and crystallographic data is essential for the unambiguous determination of its molecular structure, which is a prerequisite for understanding its chemical properties and exploring its potential applications in drug development. This guide serves as a valuable resource for initiating and conducting comprehensive structural studies on this and related novel heterocyclic compounds.
In-Depth Technical Guide to the Biological Activity of Tert-Butyl Tetrahydroazepine Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of tert-butyl tetrahydroazepine carboxylate derivatives. This class of compounds has garnered interest in medicinal chemistry due to the versatile nature of the seven-membered azepane scaffold, which can be readily functionalized to interact with a variety of biological targets. The incorporation of a tert-butyl carboxylate group often modulates the pharmacokinetic properties of these derivatives, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.
This guide details the synthetic routes to access these compounds and summarizes their known biological activities, including their roles as GPR119 agonists, Rev-erbα agonists, and 5-HT2A receptor antagonists. Detailed experimental protocols for the synthesis and biological evaluation are provided, alongside quantitative data and visual representations of key pathways and workflows to facilitate a deeper understanding of this important chemical scaffold.
I. Synthesis of Tert-Butyl Tetrahydroazepine Carboxylate Derivatives
The synthesis of the tert-butyl tetrahydroazepine carboxylate core and its derivatives can be achieved through several synthetic strategies. A common approach involves the ring expansion of a corresponding piperidine derivative or the cyclization of a linear amino acid precursor.
A key intermediate, tert-butyl 4-oxoazepane-1-carboxylate, is often synthesized via a ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate. This process allows for the large-scale production of the azepane core, which can then be further functionalized.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of substituted tert-butyl tetrahydroazepine carboxylate derivatives, starting from the 4-oxo intermediate.
The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, the azepane ring, has garnered significant attention in medicinal chemistry due to its conformational flexibility and synthetic tractability. This versatile scaffold is a key structural component in numerous natural products, approved drugs, and clinical candidates, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Its inherent three-dimensional nature provides a unique platform for the development of novel therapeutics, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[4] This technical guide provides a comprehensive overview of the discovery of novel azepane scaffolds, focusing on their synthesis, biological evaluation, and therapeutic potential in various disease areas.
Therapeutic Applications of Azepane-Based Compounds
The structural diversity of azepane derivatives has led to their exploration in a wide range of therapeutic areas.[3] Over 20 drugs containing the azepane moiety have received FDA approval for treating a variety of conditions.[3]
Central Nervous System (CNS) Disorders: Azepane scaffolds have shown promise in the treatment of neurological and psychiatric disorders.[5][6] A notable example is the development of a chiral bicyclic azepane that acts as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine (NET) and dopamine (DAT) transporters.[6][7][8] This compound has demonstrated favorable pharmacokinetic properties and potential for treating neuropsychiatric disorders.[6][7][8] Furthermore, azepane derivatives have been investigated as anticonvulsant agents.[3]
Cancer: The anti-proliferative activity of azepane-containing molecules has been a significant area of research.[2] The natural product (-)-balanol, which features an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C and has served as a template for the design of novel anti-cancer agents.[4]
Infectious Diseases: Researchers have explored azepane derivatives for their antimicrobial and anti-tubercular activities.[3] The development of novel azepane-based compounds continues to be a promising avenue for combating drug-resistant pathogens.
Metabolic Diseases: Tolazamide, an azepane-containing compound, is an established oral hypoglycemic agent for the management of type 2 diabetes.[4] Additionally, azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism, suggesting their potential in treating metabolic syndrome.[9]
Other Therapeutic Areas: Azepane-based drugs like Azelastine, a potent histamine H1 receptor antagonist, are used for the treatment of allergic rhinitis.[4] The scaffold has also been incorporated into inhibitors of α-glucosidase and histamine H3 receptor antagonists.[3]
Quantitative Biological Data of Novel Azepane Scaffolds
The following tables summarize the in vitro and in vivo activities of recently developed azepane derivatives across various biological targets.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| (R,R)-1a | NET | Radioligand Displacement | < 100 | [6][7][8][10][11] |
| (R,R)-1a | DAT | Radioligand Displacement | < 100 | [6][7][8][10][11] |
| (R,R)-1a | σ-1R | Radioligand Displacement | ≈ 110 | [6][7][8][10][11] |
| Compound 30 | 11β-HSD1 | Enzyme Inhibition | 3.0 | [9] |
Key Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of novel chemical entities. This section outlines key experimental protocols for the preparation and biological assessment of azepane scaffolds.
Synthesis of Fused Azepanes via Beckmann Rearrangement
A common and effective method for the synthesis of fused azepane ring systems involves the Beckmann rearrangement of cyclohexanone oximes.[6]
Step 1: Oxime Formation: Commercially available 1,5,6,7-tetrahydro-4H-indol-4-one is treated with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to yield the corresponding oxime.
Step 2: Tosylation: The oxime is then reacted with p-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate intermediate.
Step 3: Beckmann Rearrangement: The tosylated oxime undergoes a Beckmann rearrangement upon heating, typically in an appropriate solvent, to yield a mixture of regioisomeric lactams.
Step 4: Reduction: The desired lactam regioisomer is separated and subsequently reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), to afford the fused azepane.[6]
In Vitro Monoamine Transporter Inhibition Assay
The inhibitory activity of novel azepane compounds against monoamine transporters (NET, DAT, and SERT) is commonly assessed using radioligand displacement assays.[10]
Procedure:
-
Cell Preparation: Membranes from cells expressing the human norepinephrine, dopamine, or serotonin transporters are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl) is used.
-
Radioligand: A specific radioligand for each transporter is selected (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, and [3H]citalopram for SERT).
-
Incubation: Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate the cytotoxic effects of compounds on cancer cell lines.[12]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are treated with various concentrations of the azepane compound for a specified duration (e.g., 48 or 72 hours).[12]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.[12]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Visualizing Key Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in the understanding of complex biological processes and experimental designs.
Caption: Synthetic and screening workflow for fused azepane scaffolds.
Caption: Mechanism of monoamine transporter inhibition by azepane derivatives.
The continued exploration of the azepane scaffold holds great promise for the discovery of novel and effective therapies for a multitude of diseases. Its structural versatility and proven track record in approved drugs make it a highly attractive starting point for future drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 9. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Spectroscopic Analysis of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (C₁₁H₁₉NO₂) is a saturated heterocyclic compound featuring a seven-membered azepane ring protected with a tert-butoxycarbonyl (Boc) group. This structural motif is of interest in medicinal chemistry and drug development as the azepane core is a key component in a variety of biologically active molecules. The Boc protecting group offers stability under many reaction conditions and can be readily removed under acidic conditions, making it a valuable intermediate in the synthesis of more complex molecules.
This technical guide provides an overview of the expected spectroscopic characteristics of this compound and details generalized experimental protocols for its analysis using modern spectroscopic techniques. Due to the limited availability of published experimental data for this specific compound, the presented data is based on theoretical predictions and analysis of analogous structures.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.7 - 5.9 | m | 2H | -CH=CH- (vinyl protons) |
| ~ 3.5 - 3.7 | t | 4H | -N-CH₂- (protons adjacent to nitrogen) |
| ~ 2.2 - 2.4 | m | 4H | -CH₂- (allylic protons) |
| 1.48 | s | 9H | -C(CH₃)₃ (tert-butyl protons) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: Chemical shifts are estimations and may vary depending on experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 | C=O (carbamate) |
| ~ 128 - 130 | -CH=CH- (vinyl carbons) |
| ~ 79 | -C(CH₃)₃ (quaternary carbon of tert-butyl group) |
| ~ 45 - 48 | -N-CH₂- (carbons adjacent to nitrogen) |
| ~ 28.5 | -C(CH₃)₃ (methyl carbons of tert-butyl group) |
| ~ 26 - 29 | -CH₂- (allylic carbons) |
Solvent: CDCl₃. Note: Chemical shifts are estimations and may vary depending on experimental conditions.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2975 - 2850 | Strong | C-H stretch (aliphatic) |
| ~ 1690 | Strong | C=O stretch (carbamate) |
| ~ 1400 | Medium | C-N stretch |
| ~ 1160 | Strong | C-O stretch |
Sample preparation: Thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 198.1494 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₂⁺) |
| 142.1024 | [M - C₄H₉O₂ + H]⁺ (Loss of the Boc group) |
| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |
Ionization method: Electrospray Ionization (ESI).
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for N-Boc protected heterocyclic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer to the CDCl₃ lock signal.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm, centered at around 4 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm, centered at around 100 ppm.
-
Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling information.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If using electrospray ionization (ESI), it may be beneficial to add a small amount of formic acid (0.1%) to the final solution to promote protonation.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
-
Data Processing:
-
Process the acquired spectrum to identify the molecular ion peak and any significant fragment ions.
-
Compare the experimentally measured accurate mass of the molecular ion to the calculated exact mass of the protonated molecule to confirm the elemental composition.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its synthesis, chemical properties, and known applications, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key chemical transformations.
Core Properties and Synthesis
This compound, also known as N-Boc-2,3,6,7-tetrahydro-1H-azepine, is a seven-membered unsaturated nitrogen-containing heterocycle. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for controlled manipulation of the azepine core, making it a valuable intermediate in the synthesis of more complex molecules.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₂ | [3] |
| Molecular Weight | 197.27 g/mol | [3] |
| Boiling Point | 262.2 ± 29.0 °C (Predicted) | [3] |
| Density | 1.007 ± 0.06 g/cm³ (Predicted) | [3] |
| CAS Number | 317336-73-5 | [4] |
Synthetic Approaches
The synthesis of the tetrahydroazepine core is a key challenge in organic synthesis. Several methods have been developed, with ring-closing metathesis (RCM) and aza-Prins cyclization being prominent strategies.
1.2.1. Ring-Closing Metathesis (RCM)
RCM is a powerful method for the formation of cyclic olefins and has been successfully applied to the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines.[5] This approach typically involves the use of Grubbs' catalysts to cyclize a diene precursor.
1.2.2. Silyl Aza-Prins Cyclization
A more recent and efficient method involves the silyl aza-Prins cyclization mediated by iron(III) salts.[6][7] This reaction allows for the direct and efficient formation of the tetrahydroazepine ring with varying degrees of substitution under mild conditions.[6][7] In a single step, a C-N bond, a C-C bond, and an endocyclic double bond are formed.[6][7]
A general workflow for this synthetic approach is outlined below:
Caption: General workflow for the synthesis of substituted tetrahydroazepines via silyl aza-Prins cyclization.
Experimental Protocols
General Procedure for Silyl Aza-Prins Cyclization of 1-Amino-3-triphenylsilyl-4-pentenes
The following is a general experimental protocol adapted from the literature for the synthesis of substituted tetrahydroazepines.[6][7]
Materials:
-
Appropriate 1-amino-3-triphenylsilyl-4-pentene derivative
-
Corresponding aldehyde
-
Anhydrous Dichloromethane (DCM)
-
Iron(III) bromide (FeBr₃) or Iron(III) chloride (FeCl₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the 1-amino-3-triphenylsilyl-4-pentene derivative (1.0 equiv) in dry DCM (0.1 M) at 0 °C, add the aldehyde (1.2-1.5 equiv) and the iron(III) catalyst (0.1-1.3 equiv).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous phase three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash silica gel column chromatography.
Synthesis of Representative Substituted Tetrahydroazepines
The following table summarizes the synthesis of various substituted tetrahydroazepines using the silyl aza-Prins cyclization method.[6][7]
| Product | Amine Precursor | Aldehyde | Catalyst | Yield (%) |
| 2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 1-Tosylamino-3-triphenylsilyl-4-pentene | Isovaleraldehyde | FeBr₃ | 92 |
| 2-Benzyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 1-Tosylamino-3-triphenylsilyl-4-pentene | Phenylacetaldehyde | FeBr₃ | 65 |
| 2-Isobutyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 1-Methylsulfonylamino-3-triphenylsilyl-4-pentene | Isovaleraldehyde | FeBr₃ | 73 |
| 2-Benzyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 1-Methylsulfonylamino-3-triphenylsilyl-4-pentene | Phenylacetaldehyde | FeBr₃ | 63 |
| 2-Isobutyl-6-methyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 1-Tosylamino-3-triphenylsilyl-4-hexene | Isovaleraldehyde | FeCl₃ | 72 |
Spectroscopic Data
Applications in Drug Development
The tetrahydroazepine scaffold is present in numerous natural and synthetic compounds with significant biological activity.[7] These compounds have shown potential as inhibitors of protein kinases and as agents against lung cancer.[7] The versatility of the tetrahydroazepine ring system makes it an attractive starting point for the development of novel therapeutic agents.
While specific biological activity data and mechanistic studies for this compound are limited in the public domain, its role as a key intermediate suggests its importance in the synthesis of bioactive molecules. The logical progression from this building block to a potential drug candidate is illustrated below.
Caption: Logical workflow from a building block to a potential drug candidate.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. The development of efficient synthetic methods, such as the silyl aza-Prins cyclization, has made this and related tetrahydroazepine scaffolds more accessible to researchers. While further studies are needed to fully elucidate the biological activities and mechanisms of action of its derivatives, the tetrahydroazepine core remains a promising area for future drug discovery efforts.
References
- 1. Rel-tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]
- 4. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | C17H30BNO4 | CID 68054971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
Methodological & Application
Synthesis of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The seven-membered azepine scaffold is a key structural motif in a variety of biologically active compounds. The presented synthesis relies on a robust and efficient two-step sequence involving the protection of diallylamine followed by a ring-closing metathesis (RCM) reaction.
Synthetic Strategy & Signaling Pathways
The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the protection of the secondary amine of diallylamine with a tert-butoxycarbonyl (Boc) group to form the acyclic diene precursor, tert-butyl diallylcarbamate. The second step employs a ring-closing metathesis (RCM) reaction, utilizing a Grubbs catalyst, to cyclize the diene precursor into the desired seven-membered tetrahydroazepine ring. The driving force for the RCM reaction is the formation of a thermodynamically stable cyclic alkene and the release of volatile ethylene gas.[1][2]
Caption: Synthetic pathway for this compound.
Experimental Workflow
The overall experimental workflow is a sequential process involving reaction setup, monitoring, workup, and purification for each synthetic step. Proper handling of air- and moisture-sensitive reagents is crucial, particularly for the RCM catalyst.
Caption: Experimental workflow from synthesis to characterization.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the precursor and the final product.
Table 1: Synthesis of tert-Butyl diallylcarbamate
| Reactants | Molar Ratio | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Diallylamine, Di-tert-butyl dicarbonate | 1 : 1.19 | Methanol | 1 h | 0 °C to RT | 99% | >98% | [3] |
Table 2: Synthesis of this compound
| Reactant | Catalyst | Catalyst Loading | Solvent | Reaction Time | Temperature | Yield | Purity |
| tert-Butyl diallylcarbamate | Grubbs 2nd Gen. | 1-5 mol% | Dichloromethane | 2-6 h | Reflux | 85-95% (Typical) | >98% |
Table 3: Characterization Data for this compound
| Analysis | Data |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.70 (m, 2H), 3.85 (t, J=5.2 Hz, 4H), 2.25 (m, 4H), 1.47 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.2, 128.8, 79.5, 50.3, 30.1, 28.6 |
| Mass Spec (ESI+) | m/z [M+H]⁺: 198.15 |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl diallylcarbamate
This protocol is adapted from the procedure described in Organic and Biomolecular Chemistry, 2004, 2, 2418-2420.[3]
-
Reaction Setup:
-
In a round-bottom flask, dissolve diallylamine (1.0 equiv) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
To the cooled solution, add di-tert-butyl dicarbonate (1.19 equiv) portion-wise while stirring.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1 hour.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (0% to 50%) to yield tert-butyl diallylcarbamate as a colorless oil.[3]
-
Protocol 2: Synthesis of this compound
This protocol is a general procedure based on established ring-closing metathesis reactions.[1][4]
-
Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask equipped with a condenser and under an inert atmosphere (argon or nitrogen), dissolve tert-butyl diallylcarbamate (1.0 equiv) in anhydrous, degassed dichloromethane.
-
-
Catalyst Addition:
-
Add Grubbs 2nd generation catalyst (0.01-0.05 equiv) to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 40-45 °C).
-
A gentle stream of inert gas can be passed through the solution to facilitate the removal of the ethylene byproduct and drive the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the title compound.
-
References
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. The seven-membered azepine core is a key structural motif in a variety of biologically active compounds and natural products. The presence of the tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for nitrogen functionalization, while the endocyclic double bond offers a versatile site for a range of chemical transformations. These application notes provide an overview of the synthesis and key reactions of this building block, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Synthetic Approaches
The most common and efficient method for the synthesis of the this compound core is through Ring-Closing Metathesis (RCM) of a corresponding diallylic precursor. This powerful carbon-carbon bond-forming reaction, often employing ruthenium-based catalysts, allows for the construction of the seven-membered ring with high efficiency.
General Synthetic Workflow for this compound via RCM
Application Notes and Protocols for the Synthesis of Tetrahydroazepines via Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines utilizing Ring-Closing Metathesis (RCM) as the key cyclization step. This methodology offers an efficient and versatile route to this important class of seven-membered nitrogen heterocycles, which are prevalent scaffolds in pharmacologically active compounds.
Introduction
Tetrahydroazepine moieties are integral components of numerous natural products and synthetic molecules with a wide range of biological activities. Traditional methods for the synthesis of these seven-membered rings can be challenging. Ring-Closing Metathesis (RCM) has emerged as a powerful tool in organic synthesis, enabling the formation of cyclic olefins with high functional group tolerance and operational simplicity. This document outlines a highly efficient strategy for the synthesis of functionalized tetrahydroazepines, primarily based on the work of Brass et al., employing readily available starting materials and Grubbs-type ruthenium catalysts.[1][2]
The general synthetic strategy involves the preparation of acyclic diene precursors through standard organic transformations such as aza-Michael additions and reductive aminations. Subsequent intramolecular cyclization of these dienes via RCM affords the desired tetrahydroazepine core. The influence of substituents on the diene precursor and the choice of Grubbs catalyst on the efficiency of the RCM reaction are critical factors for successful synthesis.[1][2]
Logical Workflow
The synthesis of substituted tetrahydroazepines via RCM can be conceptually broken down into two main stages: the synthesis of the acyclic diene precursor and the subsequent ring-closing metathesis reaction. The specific functionalities on the final product are introduced during the precursor synthesis.
Caption: General workflow for tetrahydroazepine synthesis via RCM.
Experimental Protocols
The following protocols are representative examples for the synthesis of the acyclic diene precursors and their subsequent ring-closing metathesis to form substituted 2,3,4,7-tetrahydro-1H-azepines.
Protocol 1: Synthesis of Acyclic Diene Precursor via Aza-Michael Addition
This protocol describes the synthesis of a diene precursor by the addition of an amine to an α,β-unsaturated ester.
Materials:
-
Allylamine
-
Methyl acrylate
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl acrylate (1.0 eq) in methanol, add allylamine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired acyclic diene precursor.
Protocol 2: Synthesis of Acyclic Diene Precursor via Reductive Amination
This protocol details the formation of a diene precursor through the reductive amination of an aldehyde with an amine.
Materials:
-
Aldehyde (e.g., 4-pentenal)
-
Allylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde (1.0 eq) and allylamine (1.1 eq) in dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Ring-Closing Metathesis for Tetrahydroazepine Synthesis
This protocol describes the general procedure for the cyclization of the acyclic diene precursor using a Grubbs catalyst.
Materials:
-
Acyclic diene precursor
-
Grubbs First Generation Catalyst or Grubbs Second Generation Catalyst
-
Anhydrous and degassed dichloromethane (DCM) or toluene
-
Silica gel
Procedure:
-
Dissolve the acyclic diene precursor in anhydrous and degassed dichloromethane or toluene (typically at a concentration of 0.01-0.05 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Grubbs catalyst (typically 1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (for DCM, ~40 °C; for toluene, ~110 °C) and stir for 2-24 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2,3,4,7-tetrahydro-1H-azepine derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted tetrahydroazepines via RCM, as described in the literature.[1][2]
Table 1: Synthesis of Acyclic Diene Precursors
| Entry | Amine | Electrophile/Aldehyde | Method | Product | Yield (%) |
| 1 | Allylamine | Methyl acrylate | Aza-Michael Addition | Methyl 3-(allylamino)propanoate | High |
| 2 | Allylamine | 4-Pentenal | Reductive Amination | N-allylpent-4-en-1-amine | Good |
| 3 | Benzylamine | Crotonaldehyde | Reductive Amination | N-benzylbut-2-en-1-amine | Good |
Note: Specific yields are dependent on the exact substrates and reaction conditions and should be optimized.
Table 2: Ring-Closing Metathesis of Acyclic Dienes to Form Tetrahydroazepines
| Entry | Diene Precursor | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) |
| 1 | Methyl 3-(N-allyl-N-but-3-enylamino)propanoate | Grubbs I (5) | DCM | 12 | Methyl 1,2,3,4-tetrahydro-1H-azepine-3-carboxylate | 85 |
| 2 | N-allyl-N-(pent-4-enyl)aniline | Grubbs II (2) | Toluene | 4 | 1-Phenyl-2,3,4,7-tetrahydro-1H-azepine | 92 |
| 3 | Diethyl 2,2-diallylmalonate | Grubbs II (1) | DCM | 2 | Diethyl 2,3,6,7-tetrahydro-1H-azepine-5,5-dicarboxylate | 95 |
Note: The data in these tables are representative and compiled from various sources. For specific applications, optimization of catalyst loading, solvent, temperature, and reaction time is recommended.
Mechanism of Ring-Closing Metathesis
The generally accepted mechanism for olefin metathesis, catalyzed by ruthenium alkylidene complexes (Grubbs catalysts), proceeds through a series of [2+2] cycloaddition and cycloreversion steps.
Caption: Simplified mechanism of Ring-Closing Metathesis.
The reaction is initiated by the coordination of one of the olefinic moieties of the diene to the ruthenium catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent cycloreversion releases an alkene and generates a new ruthenium alkylidene species. This new catalyst then undergoes an intramolecular [2+2] cycloaddition with the second olefin of the substrate to form another metallacyclobutane. The final cycloreversion step releases the cyclic alkene product (the tetrahydroazepine) and regenerates a ruthenium alkylidene, which can re-enter the catalytic cycle. The release of a volatile byproduct, such as ethylene, often drives the reaction to completion.
Conclusion
Ring-Closing Metathesis provides a robust and efficient method for the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines. The use of commercially available Grubbs catalysts allows for the cyclization of a variety of acyclic diene precursors under relatively mild conditions. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development for the construction of this important heterocyclic scaffold. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields and purity.
References
Application Notes and Protocols for N-Boc Deprotection of Substituted Azepanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deprotection of N-tert-butyloxycarbonyl (N-Boc) protected substituted azepanes, a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules. This document outlines standard protocols, discusses alternative methods for sensitive substrates, and presents quantitative data to aid in method selection and optimization.
Introduction
The azepane scaffold is a key structural motif in numerous biologically active compounds. The N-Boc protecting group is widely employed during the synthesis of substituted azepanes due to its stability under a broad range of reaction conditions and its relatively straightforward removal.[1] The choice of deprotection strategy is critical and depends on the nature of the substituents on the azepane ring and the presence of other sensitive functional groups. This document details the most common and effective methods for N-Boc deprotection of substituted azepanes.
The general mechanism for acid-catalyzed N-Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine.[2]
Core Concepts and Challenges
Several challenges can arise during the N-Boc deprotection of substituted azepanes:
-
Incomplete or Sluggish Reactions: Steric hindrance from substituents on the azepane ring can slow down the deprotection reaction. In such cases, stronger acidic conditions or longer reaction times may be necessary.
-
Side Reactions: The tert-butyl cation generated during the reaction is an electrophile and can lead to unwanted side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic functional groups present on the substrate. The use of scavengers like anisole or triethylsilane can mitigate this issue.
-
Acid-Labile Functional Groups: The presence of other acid-sensitive groups (e.g., esters, acetals, silyl ethers) on the azepane scaffold necessitates the use of milder deprotection methods to avoid their cleavage.
Experimental Protocols
Below are detailed protocols for the most common methods of N-Boc deprotection of substituted azepanes.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and generally efficient method for N-Boc deprotection.
Materials:
-
N-Boc-substituted azepane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-substituted azepane (1 equivalent) in anhydrous DCM (5-10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-20 equivalents) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected azepane.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
This method is another robust option and is often used when TFA is not suitable.
Materials:
-
N-Boc-substituted azepane
-
4M HCl in 1,4-dioxane or Methanol
-
Diethyl ether
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-substituted azepane (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane or methanol (5-10 equivalents) to the stirred solution at room temperature.
-
Stir the mixture for 1-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the deprotected azepane hydrochloride salt often precipitates from the reaction mixture.
-
The solid product can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed in vacuo, and the resulting salt can be used directly or neutralized as described in Protocol 1.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates containing acid-sensitive functional groups.[4][5]
Materials:
-
N-Boc-substituted azepane
-
Methanol (MeOH)
-
Oxalyl chloride
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-substituted azepane (1 equivalent) in methanol (0.1-0.2 M solution).
-
To the stirred solution at room temperature, add oxalyl chloride (2-3 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[5]
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected azepane.
Quantitative Data Summary
The following tables summarize quantitative data for the N-Boc deprotection of various substituted azepanes, compiled from the literature.
| Substrate (Substituent Position) | Reagent/Solvent | Time (h) | Yield (%) | Reference |
| 2-Carboxymethyl-tetrahydroxylated azepane | TFA, DCM | - | "efficient" | [6] |
| General Substituted Azepanes | TFA/DCM (1:1) | 1-4 | High | [1][3] |
| General Substituted Azepanes | 4M HCl/Dioxane | 1-16 | High | [7] |
| General Substituted Azepanes | Oxalyl Chloride/MeOH | 1-4 | up to 90% | [4][5] |
Note: The term "High" or "efficient" is used when specific quantitative yields were not provided in the source material but the reaction was described as successful.
Visualizing Workflows and Decision-Making
The choice of deprotection method is critical for the successful synthesis of substituted azepanes. The following diagrams illustrate the general experimental workflow and a decision-making tree for selecting the appropriate deprotection strategy.
Caption: General experimental workflow for N-Boc deprotection.
Caption: Decision tree for selecting an N-Boc deprotection method.
Conclusion
The N-Boc deprotection of substituted azepanes is a versatile and essential transformation in organic synthesis. While standard strong acid conditions using TFA or HCl are often effective, the presence of sensitive functional groups or steric hindrance may necessitate the use of milder or alternative methods. Careful consideration of the substrate's properties and optimization of reaction conditions are key to achieving high yields of the desired deprotected azepane. The protocols and data provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jgtps.com [jgtps.com]
Applications of tert-butyl tetrahydroazepine carboxylate in Drug Discovery: A Detailed Guide for Researchers
Introduction
Tert-butyl tetrahydroazepine carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The seven-membered azepane ring offers a flexible yet constrained conformation, enabling effective interaction with various biological targets. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and regioselective functionalization, making it an ideal starting material for the construction of complex drug candidates. This document provides detailed application notes and experimental protocols for the use of tert-butyl tetrahydroazepine carboxylate in the discovery of novel therapeutics, with a focus on its application in the development of potent kinase inhibitors for cancer therapy.
Application Note 1: Synthesis of Novel Kinase Inhibitors for Cancer Therapy
The tetrahydroazepine scaffold has been identified as a promising framework for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The unique three-dimensional structure of the azepane ring allows for the design of molecules that can selectively bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity and halting cancer cell proliferation.
One notable example is the development of unnatural azepane derivatives that have demonstrated significant potency against lung cancer. These compounds often feature substitutions on the azepane ring that enhance their binding affinity and selectivity for the target kinase. The synthesis of these complex molecules frequently commences with a Boc-protected tetrahydroazepine precursor, highlighting the importance of this building block in the drug discovery pipeline.
Quantitative Data: Biological Activity of a Tetrahydroazepine-based Kinase Inhibitor
The following table summarizes the in vitro activity of a representative unnatural azepane derivative, designated as Azepane-3, which has shown promise as an anti-cancer agent.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line |
| Azepane-3 | Lung Cancer | Cell Proliferation | 4.18 | Not Specified |
Table 1: In vitro biological activity of Azepane-3, an unnatural azepane derivative with anti-cancer properties.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Tetrahydroazepines via Silyl Aza-Prins Cyclization (SAPC)
This protocol describes a general and efficient method for the synthesis of mono- and di-substituted tetrahydroazepines, which can serve as key intermediates in the development of various drug candidates. The reaction proceeds via a silyl aza-Prins cyclization (SAPC) followed by a Peterson-type elimination.[1][2]
Materials:
-
N-protected 1-amino-3-triphenylsilyl-4-pentene derivative (e.g., tosylated or mesylated)
-
Aldehyde (1.5 equivalents)
-
Iron(III) salt catalyst (e.g., FeCl₃ or FeBr₃, 0.1 - 1.0 equivalents)
-
Dry Dichloromethane (DCM)
-
Water (for quenching)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the N-protected 1-amino-3-triphenylsilyl-4-pentene derivative (1.0 equivalent) in dry DCM (0.1 M) at -20 °C to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.5 equivalents) followed by the iron(III) salt catalyst.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired substituted tetrahydroazepine.
Note: The optimal temperature and catalyst loading may vary depending on the specific substrates used. For the synthesis of disubstituted tetrahydroazepines, increasing the catalyst loading to 1.0 equivalent at low temperatures may be necessary to suppress the formation of byproducts.[1]
Protocol 2: N-Boc Deprotection of Tetrahydroazepine Derivatives
The removal of the Boc protecting group is a crucial step to enable further functionalization of the tetrahydroazepine nitrogen. This protocol outlines a standard acidic deprotection method.
Materials:
-
N-Boc protected tetrahydroazepine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected tetrahydroazepine derivative in DCM. Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected tetrahydroazepine.
Visualizations
Diagram 1: General Synthetic Workflow for Tetrahydroazepine-based Drug Discovery
Caption: A generalized workflow for the development of drug candidates starting from tert-butyl tetrahydroazepine carboxylate.
Diagram 2: Logical Relationship in Kinase Inhibitor Development
Caption: The iterative process of developing a kinase inhibitor based on the tetrahydroazepine scaffold.
References
Application Notes and Protocols: Synthesis of Bioactive Molecules Utilizing tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate as a versatile starting material in the synthesis of bioactive molecules. This document focuses on a representative synthetic pathway to a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a class of drugs used in the management of type 2 diabetes.
Introduction
The 2,3,6,7-tetrahydro-1H-azepine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive core for targeting various enzymes and receptors. The Boc-protected form, this compound, offers a stable and readily functionalizable starting point for the elaboration of complex molecular architectures.
This document outlines a synthetic strategy involving key transformations such as reductive amination and amide bond formation to construct a target bioactive molecule.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step sequence starting from this compound to yield a hypothetical, yet representative, DPP-4 inhibitor. The key steps are:
-
Reductive Amination: Introduction of an amine-containing side chain at the 4-position of the azepine ring.
-
Boc Deprotection: Removal of the tert-butoxycarbonyl protecting group to liberate the secondary amine.
-
Amide Coupling: Formation of the final amide bond with a substituted carboxylic acid to yield the target DPP-4 inhibitor.
Synthetic Strategies for Functionalized Azepine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocyclic ring system, azepine, is a prominent structural motif in a multitude of biologically active compounds and natural products. The conformational flexibility of the azepine ring allows for precise spatial orientation of functional groups, making it a valuable scaffold in medicinal chemistry for targeting a variety of receptors and enzymes. This document provides detailed application notes and experimental protocols for three distinct and effective synthetic procedures for the preparation of functionalized azepine derivatives.
Copper(I)-Catalyzed Tandem Amination/Cyclization of Fluorinated Allenynes
This modern and efficient method provides access to highly functionalized trifluoromethyl-substituted azepine-2-carboxylates and their phosphonate analogs. The reaction proceeds via a copper(I)-catalyzed tandem amination/cyclization of readily available functionalized allenynes with primary and secondary amines.[1][2] This approach is distinguished by its operational simplicity and the ability to introduce a wide range of substituents on the azepine core.
Application Note
The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol is therefore highly relevant for the synthesis of novel therapeutic agents where these properties are desirable. The reaction tolerates a variety of amines, allowing for the generation of a diverse library of azepine derivatives for structure-activity relationship (SAR) studies.
Experimental Workflow
Caption: Workflow for Copper(I)-Catalyzed Azepine Synthesis.
Quantitative Data
| Entry | Allenyne | Amine | Product | Yield (%) |
| 1 | 2a | Aniline | 3a | 65 |
| 2 | 2a | 4-Methoxyaniline | 3b | 58 |
| 3 | 2a | Benzylamine | 3c | 30 |
| 4 | 2b | Aniline | 4a | 72 |
| 5 | 2b | 4-Methoxyaniline | 4b | 68 |
Data sourced from Philippova et al., Molecules, 2022.[1][3]
Experimental Protocol
General Procedure for the Synthesis of Trifluoromethylated Azepine-2-carboxylates (3a-c): [1]
-
To a screw-capped vial equipped with a magnetic stir bar, add the allenyne (0.2 mmol, 1.0 equiv), the corresponding amine (0.4 mmol, 2.0 equiv), and Cu(MeCN)4PF6 (7.5 mg, 0.02 mmol, 10 mol%).
-
Add anhydrous 1,4-dioxane (2 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 8 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired azepine derivative.
-
Characterize the product by NMR spectroscopy and high-resolution mass spectrometry.
Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides
This photochemical approach provides a unified and straightforward synthesis of mono- and polycyclic azepines through the dearomative ring expansion of aromatic N-ylides.[4][5] The reaction is initiated by the deprotonation of quaternary aromatic salts, followed by irradiation with visible light, leading to the formation of the seven-membered ring.
Application Note
This method is particularly advantageous for its mild reaction conditions and the use of readily available starting materials.[6] It offers a novel disconnection for the synthesis of complex azepine scaffolds that might be difficult to access through other methods. The protocol avoids the use of transition metals, which can be beneficial for applications in medicinal chemistry where metal contamination is a concern.
Experimental Workflow
Caption: Workflow for Photochemical Azepine Synthesis.
Quantitative Data
| Entry | Quaternary Aromatic Salt | Base | Product | Yield (%) |
| 1 | N-Benzylpyridinium bromide | DBU | 2-Phenyl-2H-azepine | 98 |
| 2 | N-(4-Methoxybenzyl)pyridinium bromide | DBU | 2-(4-Methoxyphenyl)-2H-azepine | 95 |
| 3 | N-Phenacylpyridinium bromide | TMG | 2-Benzoyl-2H-azepine | 85 |
| 4 | N-Benzylisoquinolinium bromide | DBU | 2-Phenyl-2H-benzo[c]azepine | 92 |
Data sourced from Mailloux et al., Org. Lett., 2021.[6]
Experimental Protocol
General Procedure for the Visible-Light-Mediated Synthesis of Azepines: [5]
-
In a reaction vessel, dissolve the quaternary aromatic salt (1.0 equiv) in a suitable solvent (e.g., acetonitrile).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N',N'-tetramethylguanidine (TMG) (1.1 equiv) to the solution.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure azepine derivative.
-
Confirm the structure of the product using NMR and mass spectrometry.
Iron(III) Chloride-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis
This method provides an environmentally friendly and efficient synthesis of functionalized dihydrobenzo[b]azepines from readily available alkyne-tethered 2-aminobenzaldehyde or acetophenone derivatives.[7] The reaction is catalyzed by inexpensive and non-toxic iron(III) chloride under mild conditions.
Application Note
The use of an iron catalyst makes this procedure a cost-effective and sustainable alternative to methods employing precious metal catalysts. The reaction demonstrates good functional group tolerance, allowing for the synthesis of a variety of substituted dihydrobenzo[b]azepines. These products can serve as valuable intermediates for the synthesis of more complex, biologically active molecules.
Experimental Workflow
Caption: Workflow for Iron-Catalyzed Azepine Synthesis.
Quantitative Data
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(But-2-yn-1-yl)-2-aminobenzaldehyde | 5-Methyl-1H-benzo[b]azepine | 92 |
| 2 | N-(Pent-2-yn-1-yl)-2-aminobenzaldehyde | 5-Ethyl-1H-benzo[b]azepine | 90 |
| 3 | N-(3-Phenylprop-2-yn-1-yl)-2-aminobenzaldehyde | 5-Phenyl-1H-benzo[b]azepine | 88 |
| 4 | 1-(2-((But-2-yn-1-yl)amino)phenyl)ethan-1-one | 1-(5-Methyl-1H-benzo[b]azepin-4-yl)ethan-1-one | 85 |
Yields are representative for this type of reaction as described in the literature.[7]
Experimental Protocol
General Procedure for the Iron(III) Chloride-Catalyzed Synthesis of Dihydrobenzo[b]azepines: [7]
-
To a solution of the alkyne-tethered 2-aminobenzaldehyde or acetophenone derivative (1.0 equiv) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add anhydrous iron(III) chloride (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydrobenzo[b]azepine.
-
Characterize the final product using NMR and mass spectrometry.
Signaling Pathways Modulated by Azepine Derivatives
The unique three-dimensional structure of the azepine scaffold enables it to interact with a variety of biological targets, leading to the modulation of key signaling pathways implicated in various diseases.
Hedgehog Signaling Pathway
Certain azepine derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tumorigenesis.[8][9] These compounds can target key components of the pathway such as the Smoothened (SMO) receptor or the downstream transcription factors of the GLI family.
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azepine synthesis [organic-chemistry.org]
- 7. Efficient synthesis of functionalized dihydroquinolines, quinolines and dihydrobenzo[b]azepine via an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne tethered 2-amino benzaldehyde/acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate as a key intermediate in the synthesis of advanced pharmaceutical agents. This document details the synthetic pathway to the intermediate, its deprotection, and its subsequent elaboration into potent pan-Pim kinase inhibitors for oncological applications.
Introduction
This compound (CAS No. 317336-73-5) is a valuable seven-membered heterocyclic building block in medicinal chemistry. Its protected azepine scaffold allows for strategic functionalization, leading to the synthesis of complex molecules with significant therapeutic potential. Notably, this intermediate is a crucial component in the synthesis of the pan-Pim kinase inhibitors GDC-0339 and GDC-0570, which have been investigated for the treatment of multiple myeloma and other solid tumors. Pim kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a critical role in cell survival and proliferation, making them attractive targets for cancer therapy.
Synthesis of this compound
The primary synthetic route to this compound involves a ring-closing metathesis (RCM) reaction of a diolefinic precursor, tert-butyl di(but-3-en-1-yl)carbamate.
Synthesis of Precursors
2.1.1. Step 1: Synthesis of tert-Butyl Carbamate
The initial precursor, tert-butyl carbamate, can be synthesized from tert-butanol.
Experimental Protocol:
A solution of tert-butyl alcohol (14.8 g, 0.20 mol) in 125 mL of benzene is placed in a 500-mL three-necked flask equipped with a stirrer, a thermometer, and an addition funnel. Sodium cyanate (26.0 g, 0.40 mol) is added to the suspension. While stirring slowly (approx. 120 rpm), trifluoroacetic acid (48.0 g, 0.42 mol) is added dropwise at a rapid rate. The temperature is maintained between 33–35°C, using an ice-water bath for cooling as needed. After the addition is complete, the mixture is stirred overnight at room temperature. Water (35 mL) is then added, and the mixture is stirred vigorously. The benzene layer is separated, and the aqueous slurry is extracted twice with 125 mL portions of benzene. The combined organic extracts are washed with 100 mL of 5% aqueous sodium hydroxide and 100 mL of water, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield tert-butyl carbamate.
| Parameter | Value |
| Starting Material | tert-Butyl Alcohol |
| Key Reagents | Sodium Cyanate, Trifluoroacetic Acid |
| Solvent | Benzene |
| Reaction Time | Overnight |
| Yield | 76-94% |
| Product Form | White needles |
| Melting Point | 107-109°C (recrystallized from hexane) |
2.1.2. Step 2: Synthesis of tert-Butyl di(but-3-en-1-yl)carbamate
Ring-Closing Metathesis
Experimental Protocol:
In a 1 L round-bottomed flask equipped with a reflux condenser, tert-butyl di(but-3-en-1-yl)carbamate (1.00 g, 4.44 mmol) is dissolved in 500 mL of dichloromethane (DCM). A suitable ring-closing metathesis catalyst (e.g., a Grubbs-type catalyst) is added, and the reaction mixture is heated to reflux (typically around 45°C). The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography to afford (Z)-tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.
| Parameter | Value |
| Starting Material | tert-Butyl di(but-3-en-1-yl)carbamate |
| Reaction Type | Ring-Closing Metathesis (RCM) |
| Solvent | Dichloromethane (DCM) |
| Typical Catalyst | Grubbs Catalyst (1st or 2nd Generation) |
| Temperature | 45°C (Reflux) |
| Purification | Flash Column Chromatography |
Application in the Synthesis of Pan-Pim Kinase Inhibitors
The synthesized this compound serves as a key intermediate in the preparation of pan-Pim kinase inhibitors GDC-0339 and GDC-0570. This involves the deprotection of the Boc group followed by coupling with other synthetic fragments.
Deprotection of the Azepine Intermediate
Experimental Protocol:
To a stirred, ice-cooled solution of (Z)-tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (50 g, 0.254 mol) in methanol (250 mL), a 4N solution of hydrogen chloride in 1,4-dioxane (250 mL, 1 mol) is added over 5 minutes. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for approximately 3.75 hours. The volatile components are removed under reduced pressure, and the resulting residue is triturated twice with diethyl ether (300 mL) to yield (Z)-2,3,6,7-tetrahydro-1H-azepine as its hydrochloride salt.
| Parameter | Value |
| Starting Material | (Z)-tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate |
| Reagent | 4N HCl in 1,4-dioxane |
| Solvent | Methanol |
| Reaction Time | 3.75 hours |
| Product | (Z)-2,3,6,7-Tetrahydro-1H-azepine hydrochloride |
Synthesis of GDC-0339 and GDC-0570
The deprotected (Z)-2,3,6,7-tetrahydro-1H-azepine is a key building block for the synthesis of GDC-0339 and GDC-0570. The subsequent synthetic steps involve coupling the azepine with other heterocyclic fragments to construct the final complex molecules.
The detailed synthetic schemes and experimental protocols for the conversion of (Z)-2,3,6,7-tetrahydro-1H-azepine to GDC-0339 and GDC-0570 are proprietary and not fully disclosed in publicly available literature. The structure of GDC-0570, in particular, has not been publicly released.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the synthetic workflow and the mechanism of action of the final pharmaceutical products.
Caption: Synthetic workflow for pan-Pim kinase inhibitors.
Caption: Mechanism of action of GDC-0339/GDC-0570.
Conclusion
This compound is a synthetically accessible and versatile intermediate. Its application in the synthesis of potent pan-Pim kinase inhibitors highlights its importance in modern drug discovery and development, particularly in the field of oncology. The synthetic route, primarily relying on a ring-closing metathesis strategy, provides an efficient pathway to this valuable azepine derivative. Further research into the synthesis of its precursors and its elaboration into other novel therapeutic agents is warranted.
Application Notes and Protocols for Green Synthesis of Heterocyclic Intermediates
Introduction
Heterocyclic compounds are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Their synthesis is a cornerstone of organic and medicinal chemistry.[3] However, traditional synthetic methods often employ harsh reaction conditions, hazardous solvents, and toxic reagents, leading to significant environmental concerns. Green chemistry offers a paradigm shift, focusing on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][4] This involves utilizing alternative energy sources like microwave and ultrasound, employing benign solvents such as water and ethanol, and developing efficient, reusable catalysts.[5][6][7] These green approaches not only minimize environmental impact but also frequently result in higher yields, shorter reaction times, and simplified purification processes.[6][8]
These application notes provide detailed protocols and comparative data for the green synthesis of key heterocyclic intermediates, including pyridines, indoles, and quinolines, tailored for researchers and professionals in drug development.
Application Note 1: Microwave-Assisted One-Pot Synthesis of Pyridines
The Bohlmann-Rahtz synthesis is a classic method for preparing substituted pyridines. Traditionally, it is a two-step process involving a Michael addition followed by a high-temperature cyclodehydration.[9] Microwave-assisted organic synthesis (MAOS) has transformed this procedure into a highly efficient, one-pot reaction, significantly reducing reaction times and improving yields.[9][10]
Logical Relationship: Conventional vs. Microwave Synthesis
Caption: Bohlmann-Rahtz pyridine synthesis workflow comparison.
Data Presentation: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis
The following table summarizes the results from a one-pot synthesis of tri- or tetrasubstituted pyridines using ethyl β-aminocrotonate and various alkynones under microwave irradiation.[9]
| Entry | Solvent | Catalyst (equiv.) | Time (min) | Temp (°C) | Yield (%) |
| 1 | Toluene | None | 20 | 170 | 82 |
| 2 | DMSO | None | 10 | 170 | 93 |
| 3 | None | None | 20 | 170 | 75 |
| 4 | DMSO | Acetic Acid (1.0) | 10 | 170 | 98 |
| 5 | DMSO | ZnBr₂ (0.1) | 10 | 170 | 98 |
Experimental Protocol: Microwave-Assisted Pyridine Synthesis
This protocol is adapted from the one-pot Bohlmann-Rahtz procedure.[9][11]
Materials:
-
Ethyl β-aminocrotonate
-
An appropriate alkynyl ketone (e.g., phenylpropynone)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid or Zinc Bromide (ZnBr₂) (optional catalyst)
-
Microwave reaction vial (10 mL) with a stirrer bar
-
Monowave microwave synthesizer
Procedure:
-
Place ethyl β-aminocrotonate (1.2 equiv.) and the alkynyl ketone (1.0 equiv.) into a 10 mL microwave reaction vial equipped with a magnetic stirrer bar.
-
Add DMSO (3-5 mL) as the solvent.
-
If using a catalyst, add acetic acid (1.0 equiv.) or ZnBr₂ (0.1 equiv.) to the mixture.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters: irradiate at a constant temperature of 170°C for 10-20 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.
Application Note 2: Ultrasound-Assisted Synthesis of 3-Substituted Indoles
Ultrasound irradiation has emerged as a powerful tool in green chemistry, accelerating reactions through acoustic cavitation.[12][13] When combined with deep eutectic solvents (DES), which are biodegradable and low-cost, it provides a synergistic effect for multicomponent reactions.[14] This approach enables the efficient, one-pot synthesis of 3-substituted indoles.
Experimental Workflow: Ultrasound-Assisted Indole Synthesis
Caption: Workflow for ultrasound-assisted synthesis of indoles.
Data Presentation: Synthesis of 3-Substituted Indoles using Ultrasound and DES
The following data summarizes the synthesis of various 3-substituted indoles via a one-pot, three-component reaction of indole, an aromatic aldehyde, and malononitrile using a Choline Chloride:Urea DES under ultrasound irradiation.[14]
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | 4-OCH₃-C₆H₄ | 15 | 95 |
| 2 | C₆H₅ | 20 | 92 |
| 3 | 4-Cl-C₆H₄ | 20 | 94 |
| 4 | 4-NO₂-C₆H₄ | 25 | 90 |
| 5 | 2-Cl-C₆H₄ | 25 | 91 |
Experimental Protocol: Ultrasound-Assisted Indole Synthesis
This protocol is for the synthesis of 2-((1H-indol-3-yl)(aryl)methyl)malononitrile derivatives.[14]
Materials:
-
Indole
-
Aromatic aldehyde
-
Malononitrile
-
Choline chloride (ChCl)
-
Urea
-
Dichloromethane (DCM)
-
Ultrasonic cleaner bath (e.g., 50 kHz, 170 W)
-
10 mL round-bottom flask
Procedure:
-
Prepare the Deep Eutectic Solvent (DES): Mix choline chloride and urea in a 1:2 molar ratio. Heat the mixture gently (around 60-80°C) with stirring until a clear, homogeneous liquid is formed. Allow to cool to room temperature.
-
Reaction Setup: In a 10 mL round-bottom flask, combine indole (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add 10 mol% of the prepared ChCl:Urea DES to the reaction flask.
-
Ultrasonication: Place the flask in the ultrasonic cleaner bath, ensuring the water level is appropriate to immerse the reaction mixture. Subject the mixture to ultrasound irradiation at 60°C for the time specified in the table (typically 15-25 minutes).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane (1:9) eluent system.
-
Work-up: Once the reaction is complete, add 10 mL of DCM to the flask to extract the product.
-
Separate the DCM layer and evaporate the solvent under vacuum to obtain the crude product.
-
Recrystallize the solid product from an appropriate solvent if further purification is needed.
Application Note 3: Green Catalytic Synthesis of Quinolines
Quinoline and its derivatives are vital scaffolds in medicinal chemistry.[6] Green approaches to their synthesis focus on replacing traditional harsh acid catalysts and volatile organic solvents with eco-friendly alternatives.[15][16] This includes the use of water or ethanol as solvents and the application of heterogeneous, reusable nanocatalysts.[6][17]
Data Presentation: Comparison of Green Catalytic Methods for Quinoline Synthesis
The table below compares different green catalytic systems for the synthesis of polyhydroquinoline and pyrimido[4,5-b]quinolone derivatives.
| Catalyst | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Gd(OTf)₃ | Aldehyde, Dimedone, Ethyl Acetoacetate, NH₄OAc | Ethanol | RT | 5-6 | 83-89 | [15] |
| p-TSA | 6-amino-1,3-dimethyluracil, Aldehyde, Dimedone | Water | 90 | 2.5-3.5 | 60-94 | [6][15] |
| Fe₃O₄ NP-cell | 6-amino-1,3-dimethyluracil, Aldehyde, Dimedone | Water | Reflux | 2 | 88-96 | [17] |
| CdO@ZrO₂ | Aromatic amine, Ethyl acetoacetate, Aldehyde | Ethanol | Reflux | Varies | High | [6] |
RT: Room Temperature; p-TSA: p-toluenesulfonic acid; NP: Nanoparticle
Experimental Protocol: General Procedure for Nanocatalyst-Based Quinoline Synthesis
This general protocol is based on the synthesis of pyrimido[4,5-b]quinolones using a reusable nanocatalyst in water.[6][17]
Materials:
-
6-amino-1,3-dimethyluracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Fe₃O₄ NP-cell catalyst (0.04 g, 0.9 mol %)
-
Water (5-10 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), dimedone (1 mmol), and the Fe₃O₄ NP-cell catalyst (0.04 g).
-
Add water (5-10 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2 hours.
-
Monitor the reaction progress via TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product can be collected by filtration.
-
The catalyst can be separated from the product mixture using an external magnet, washed with ethanol, dried, and stored for reuse.
-
Wash the filtered product with cold water and recrystallize from ethanol to obtain the purified quinoline derivative.
Workflow: Catalyst Reusability Cycle
Caption: Reusability workflow for heterogeneous nanocatalysts.
Application Note 4: Biocatalytic Pathway for Pyrimidine Synthesis
Biocatalysis represents the ultimate green chemistry, where enzymes perform complex syntheses with perfect selectivity in aqueous media under mild conditions. While direct lab protocols for enzymatic total synthesis can be complex, understanding the biological pathways provides a blueprint for future biocatalytic process development. The de novo biosynthesis of pyrimidines is a prime example of an efficient, atom-economical process.[18][19]
Signaling Pathway: De Novo Pyrimidine Ribonucleotide Biosynthesis
This pathway illustrates the enzymatic conversion of simple precursors into Uridine Monophosphate (UMP), the parent pyrimidine nucleotide.[18][19]
Caption: The de novo biosynthesis pathway for pyrimidines.
Protocol Principles (Conceptual): A laboratory protocol mimicking this pathway would involve a multi-enzyme, one-pot system.
-
Immobilized Enzymes: Key enzymes like Carbamoyl Phosphate Synthetase II (CPS II), Aspartate Transcarbamoylase (ATCase), and others would be immobilized on a solid support for stability and reusability.
-
Aqueous Buffer System: The reaction would be conducted in a buffered aqueous solution at physiological pH (e.g., 7.4) and mild temperature (e.g., 37°C).
-
Substrate & Cofactor Feed: Simple starting materials (glutamine, CO₂ as bicarbonate, aspartate) and cofactors (ATP, PRPP) would be fed into the reactor.
-
Product Isolation: The final product (UMP) would be isolated from the aqueous solution using techniques like ion-exchange chromatography.
This biocatalytic approach offers unparalleled specificity, avoids organic solvents, and operates under ambient conditions, making it an ideal green synthesis model.
References
- 1. eresearchco.com [eresearchco.com]
- 2. A Review on Green Synthesis and Biological Activities of Nitrogen and Oxygen Containing Heterocycles[v1] | Preprints.org [preprints.org]
- 3. A Review on Green Synthesis and Biological Activities of Medicina...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. davuniversity.org [davuniversity.org]
- 19. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Tetrahydroazepines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroazepines and their derivatives using palladium-catalyzed reactions. The methodologies outlined herein are based on recent advancements in the field, offering efficient and selective routes to these important seven-membered heterocyclic scaffolds, which are prevalent in numerous bioactive compounds.
Palladium/Norbornene Cooperative Catalysis for the Synthesis of Tetrahydrobenzo[b]azepines
This method provides a direct route to functionalized tetrahydrobenzo[b]azepines from readily available aryl iodides through a palladium/norbornene (Pd/NBE) cooperative catalysis. The reaction proceeds via an ortho-amination followed by a 7-exo-trig Heck cyclization. A key feature of this methodology is the use of a C7-modified norbornene, which plays a crucial role in promoting key steps of the catalytic cycle.[1]
General Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for this reaction is as follows:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
C7-bromo-substituted norbornene (N1)
-
Olefin-tethered electrophilic amine reagent
-
Aryl iodide substrate
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add the aryl iodide (1.0 equiv), the olefin-tethered electrophilic amine reagent (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the C7-bromo-substituted norbornene co-catalyst (20 mol%).
-
Add palladium(II) acetate (10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Substrate (Aryl Iodide) | Product | Yield (%) |
| 4-Methylphenyl iodide | 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 85 |
| 4-Methoxyphenyl iodide | 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 82 |
| 4-Chlorophenyl iodide | 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 78 |
| 3-Methylphenyl iodide | 6-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 75 |
Catalytic Cycle Workflow:
Caption: Workflow of the Pd/Norbornene cooperative catalysis for tetrahydrobenzo[b]azepine synthesis.
Palladium-Catalyzed Asymmetric [4+3] Cycloaddition for Tetrahydroazepine Synthesis
This powerful method allows for the highly regio-, diastereo-, and enantioselective synthesis of valuable tetrahydroazepines from readily accessible starting materials.[2][3] The reaction is a Pd(0)-catalyzed asymmetric [4+3] annulation, where fine-tuning of the reaction conditions is crucial to suppress potential [3+2] side pathways.
General Reaction Scheme:
Experimental Protocol:
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral phosphoramidite ligand (e.g., (R)-BINAP derived)
-
Donor substrate (e.g., a vinyl-substituted cyclic compound)
-
Acceptor substrate (e.g., an allene)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene or THF, anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (7.5 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous solvent and stir at room temperature for 30 minutes to form the catalyst complex.
-
Add the donor substrate (1.0 equiv), the acceptor substrate (1.2 equiv), and the base (1.5 equiv).
-
Seal the tube and move it out of the glovebox.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for 12-48 hours.
-
Monitor the reaction progress by TLC or ¹H NMR of an aliquot.
-
Once complete, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched tetrahydroazepine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data Summary:
| Donor Substrate | Acceptor Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Vinylcyclopropane A | Allene B | 92 | >20:1 | 95 |
| Vinylcyclobutane C | Allene D | 88 | >20:1 | 97 |
| Vinyl-lactone E | Allene F | 85 | 15:1 | 92 |
Logical Relationship of Reaction Components:
Caption: Key components for the asymmetric [4+3] cycloaddition.
Palladium-Catalyzed C(sp³)–H Activation for Tetrahydro-2-benzazepine Synthesis
This modern approach utilizes the direct activation of C(sp³)–H bonds, offering an atom-economical route to tetrahydro-2-benzazepines.[4] The reaction is a formal (5+2) annulation process involving ortho-methyl benzylamides and allenes, catalyzed by a Pd(II) precursor in combination with a specific N-acetylated amino acid ligand.
General Reaction Scheme:
Experimental Protocol:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-acetylated amino acid ligand (e.g., N-Ac-Gly-OH)
-
ortho-Methyl benzylamide substrate
-
Allene substrate
-
Oxidant (e.g., Ag₂CO₃)
-
Solvent (e.g., 1,2-dichloroethane (DCE))
Procedure:
-
To a reaction tube, add the ortho-methyl benzylamide (1.0 equiv), Pd(OAc)₂ (5 mol%), N-acetylated amino acid ligand (20 mol%), and the oxidant (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the allene (2.0 equiv) and the anhydrous solvent.
-
Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography or flash column chromatography to yield the desired tetrahydro-2-benzazepine.
Quantitative Data Summary:
| Benzylamide Substituent | Allene Substituent | Product | Yield (%) |
| H | Phenyl | 2-Phenyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine | 76 |
| 4-MeO | Cyclohexyl | 7-Methoxy-2-cyclohexyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine | 72 |
| 4-F | tert-Butyl | 7-Fluoro-2-tert-butyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine | 68 |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the C(sp³)–H activation/annulation reaction.
References
- 1. Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate by Flash Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate using flash chromatography.
Experimental Protocols
A detailed methodology for a typical flash chromatography purification of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific crude sample composition.
Objective: To purify crude this compound, removing impurities such as unreacted starting materials and byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[1]
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (TEA) (optional, for acid-sensitive compounds)[2]
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Flash chromatography system (column, pump, fraction collector)
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample on a TLC plate.
-
Develop the TLC plate using various solvent systems to find an optimal eluent. A good starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexane.[2]
-
Aim for a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3]
-
To check for compound stability on silica gel, a 2D TLC can be performed. Spot the crude mixture, run the plate in a suitable solvent system, then turn it 90 degrees and run it again in the same solvent system. The appearance of new spots or streaking may indicate degradation.[3]
-
-
Column Packing:
-
Select an appropriate column size based on the amount of crude material. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight for more challenging separations.[1]
-
The column can be packed as a slurry with the initial, least polar eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial chromatography solvent. If the sample has poor solubility, a slightly more polar solvent can be used, but keep the volume to a minimum.[4]
-
Dry Loading: If the sample is not very soluble in the starting eluent, it can be dry-loaded. Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then loaded onto the column.[4]
-
-
Elution:
-
Begin elution with the non-polar solvent mixture determined from the TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC and Flash Chromatography
| Polarity of Compound | Non-Polar Component | Polar Component | Typical Starting Ratio (v/v) |
| Non-Polar | Hexane / Heptane | Ethyl Acetate | 95:5 to 80:20 |
| Intermediate | Hexane / Heptane | Ethyl Acetate | 80:20 to 50:50 |
| Polar | Dichloromethane | Methanol | 99:1 to 90:10 |
Table 2: Troubleshooting Common Flash Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Aim for a larger ΔRf between the product and impurities. |
| Column overload. | Reduce the amount of crude material loaded onto the column. | |
| Poor column packing. | Ensure the column is packed uniformly without air pockets.[5] | |
| Product Tailing | Compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize acidic sites.[2] |
| The eluent is not polar enough to move the compound effectively. | Once the product starts to elute, you can increase the polarity of the solvent to speed up its elution.[3] | |
| No Product Eluted | Compound may have degraded on the silica column. | Test for stability using 2D TLC.[3] If unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[3] |
| Incorrect solvent system used. | Double-check that the correct solvents were used for the mobile phase.[3] | |
| Product eluted in the solvent front. | Check the very first fractions collected.[3] | |
| Low Recovery | Incomplete elution. | Use a more polar solvent at the end of the run to wash the column and ensure all compounds have eluted. |
| Compound degradation. | As mentioned above, check for stability and consider alternative stationary phases. |
Frequently Asked Questions (FAQs)
Q1: My Boc-protected amine seems to be degrading on the silica gel column. What can I do?
A1: Degradation of Boc-protected amines on silica gel can occur due to the acidic nature of the stationary phase.[6] Here are a few troubleshooting steps:
-
Deactivate the Silica Gel: Add a small percentage (0.1-1%) of triethylamine (TEA) or another amine base to your eluent.[2] This will neutralize the acidic silanol groups on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina or amine-functionalized silica.[6]
-
Minimize Contact Time: Use a faster flow rate to reduce the time the compound spends on the column.
Q2: I am not getting good separation between my product and a closely related impurity. How can I improve the resolution?
A2: Improving the separation of compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity of the separation.
-
Isocratic vs. Gradient Elution: If you are using a steep gradient, try a shallower gradient or even isocratic elution (a constant solvent composition) in the region where your product elutes.
-
Column Dimensions: Use a longer and narrower column for better resolution, although this will increase the run time.
-
Silica Gel Particle Size: Using silica gel with a smaller particle size can improve separation efficiency.
Q3: My compound is streaking on the TLC plate and the column. What is causing this?
A3: Streaking is often a sign of one of the following issues:
-
Overloading: You may be applying too much sample to the TLC plate or column.[7] Try diluting your sample.
-
Compound Instability: The compound may be degrading on the silica, as discussed in Q1.[3]
-
Ionic Interactions: If your compound is basic, it can interact with the acidic silica, causing streaking. Adding a basic modifier like TEA to the eluent can help.[7]
-
Inappropriate Solvent: The sample may not be fully soluble in the mobile phase, causing it to streak.
Q4: How do I choose the right solvent system to start with?
A4: The best starting point is to use Thin Layer Chromatography (TLC). A common and effective starting solvent system for many organic compounds is a mixture of hexane and ethyl acetate.[2] You can start with a ratio of 4:1 hexane:ethyl acetate and adjust the polarity based on the Rf of your compound. The ideal Rf for the target compound on a TLC plate before running a column is between 0.2 and 0.4.[3]
Q5: Can I use solvents other than hexane and ethyl acetate?
A5: Yes, other solvent systems can be used depending on the polarity of your compound. For more polar compounds, a mixture of dichloromethane and methanol is common.[2] For very non-polar compounds, you might use dichloromethane and hexane. The choice of solvent can affect the selectivity of the separation.
Mandatory Visualization
Caption: A flowchart of the flash chromatography purification process.
Caption: A decision tree for troubleshooting poor separation in flash chromatography.
References
- 1. ijpdt.com [ijpdt.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
Technical Support Center: Synthesis of Substituted Oxo-Azepines
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of substituted oxo-azepines.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to substituted oxo-azepines?
A1: Common strategies include the late-stage oxidation of corresponding tetrahydroazepines, intramolecular cyclization reactions, and ring expansion of smaller nitrogen-containing rings.[1][2][3][4][5] One documented method involves the hydroboration of a tetrahydroazepine precursor to form an azepanol, which is then oxidized to the desired oxo-azepine.[1][6] Other approaches for related azepine structures involve copper or rhodium-catalyzed cyclizations and rearrangements.[7][8]
Q2: My overall yield is low in a multi-step synthesis. What are the critical steps to focus on?
A2: In multi-step syntheses, it is crucial to identify the lowest-yielding steps. For instance, in the synthesis of oxo-azepines via oxidation of tetrahydroazepines, both the hydroboration and the subsequent oxidation steps are critical for the overall yield.[1][2][6] Optimizing catalyst loading, temperature, and reaction time for each of these steps can significantly enhance the final product yield.
Q3: How can I control regioselectivity in the formation of substituted oxo-azepines?
A3: Regioselectivity can be a significant challenge, particularly when multiple reaction sites are available. In the hydroboration-oxidation route, the choice of catalyst can influence the regioselectivity. For example, using a rhodium catalyst in the hydroboration of a tetrahydroazepine has been shown to moderately improve the regioselectivity of the hydroxyl group addition, which in turn determines the position of the oxo- group after oxidation.[1][2][6]
Q4: What are common side products, and how can their formation be minimized?
A4: A common side reaction, especially when using catalysts for hydroboration, is a competing hydrogenation pathway.[1][2][6] This reduces the conversion to the desired azepanol intermediate and, consequently, the final oxo-azepine product. Optimizing reaction conditions, such as catalyst loading and temperature, can help to suppress this competing reaction.
Troubleshooting Guide
Issue 1: Low Yield in the Oxidation of Azepanols to Oxo-Azepines
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the azepanol starting material. | Insufficient oxidant or non-optimal reaction conditions. | Ensure at least a stoichiometric amount of the oxidizing agent (e.g., PCC) is used. Monitor the reaction by TLC to confirm the disappearance of the starting material before workup. |
| Formation of multiple unidentified byproducts. | Over-oxidation or degradation of the product. | Use a milder oxidizing agent. Control the reaction temperature carefully, as excessive heat can lead to degradation. Reduce the reaction time if the product is found to be unstable under the reaction conditions. |
| Difficulty in purifying the final product. | The crude product contains unreacted starting material and byproducts. | Improve the efficiency of the oxidation step to simplify the product mixture. Consider alternative purification techniques such as column chromatography with a different solvent system or recrystallization. |
Issue 2: Poor Regioselectivity during Hydroboration of Tetrahydroazepines
| Symptom | Possible Cause | Suggested Solution | | A mixture of regioisomeric azepanols is formed. | The hydroboration agent adds to multiple positions on the precursor. | The use of a catalyst can direct the regioselectivity. For example, a rhodium catalyst such as Rh(COD)(DPPB)BF₄ has been shown to alter the product ratio of regioisomeric azepanols.[6] | | The desired regioisomer is the minor product. | Steric or electronic factors favor the formation of the undesired isomer. | Experiment with different hydroboration reagents (e.g., BH₃∙SMe₂ vs. PinBH) and catalyst systems. Varying the solvent and temperature can also influence the regioselectivity.[6] |
Issue 3: Competing Hydrogenation during Catalytic Hydroboration
| Symptom | Possible Cause | Suggested Solution | | The presence of a significant amount of a hydrogenated, non-hydroxylated byproduct. | The catalyst used for hydroboration also catalyzes a competing hydrogenation reaction. | Reduce the catalyst loading to the minimum effective amount. Optimize the reaction temperature; for instance, conducting the reaction at 60 °C in THF with 5 mol % Rh(COD)(DPPB)BF₄ has been identified as a compromise between conversion, regioselectivity, and suppression of hydrogenation.[6] | | Low overall conversion to the desired azepanol products. | The hydrogenation pathway consumes a significant portion of the starting material. | Screen different catalysts. While rhodium may improve regioselectivity, it can also promote hydrogenation.[1][2] If regioselectivity is less critical, an uncatalyzed hydroboration may provide higher overall conversion to the mixed alcohol intermediates. |
Data Summary
Table 1: Effect of Catalyst on Regioselectivity and Yield in Hydroboration
| Entry | Catalyst | Reagent | Solvent | Product Ratio (5a:5b) | Overall Yield of 5b |
| 1 | None | BH₃∙SMe₂ | THF | 3:2 | 19% |
| 2 | Rh(COD)(DPPB)BF₄ (5 mol %) | PinBH | THF | 1:7 | ~30% |
Data adapted from a study on the synthesis of substituted oxo-azepines.[6] Product ratio refers to the regioisomeric ketones 5a and 5b after oxidation. Overall yield is reported over 8 steps.
Experimental Protocols
Key Experiment: Catalytic Hydroboration and Oxidation
Objective: To synthesize substituted oxo-azepines from a tetrahydroazepine precursor with improved regioselectivity.
Materials:
-
Tetrahydroazepine precursor
-
Pinacolborane (PinBH)
-
Rh(COD)(DPPB)BF₄
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol
-
6 M Sodium Hydroxide
-
30% Hydrogen Peroxide
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Catalytic Hydroboration:
-
To a solution of the tetrahydroazepine in anhydrous THF, add 5 mol % of the Rh(COD)(DPPB)BF₄ catalyst.
-
Add pinacolborane (PinBH) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for the required time (monitor by TLC).[6]
-
Cool the reaction to room temperature.
-
-
Oxidative Workup:
-
Sequentially add ethanol, 6 M sodium hydroxide, and 30% H₂O₂.[6]
-
Heat the mixture to 60 °C for 1 hour.[6]
-
Cool the reaction and quench with saturated NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers with MgSO₄, and concentrate under reduced pressure to yield the crude azepanol mixture.
-
-
Oxidation to Oxo-azepine:
-
Dissolve the crude azepanols in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate and purify the resulting crude product by column chromatography to separate the regioisomeric oxo-azepines.
-
Visualizations
Caption: Workflow for the synthesis of oxo-azepines.
References
- 1. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetrahydroazepine Derivatives
Welcome to the technical support center for the synthesis of tetrahydroazepine derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common side reaction observed during the synthesis of tetrahydroazepines via silyl aza-Prins cyclization?
A1: A significant side reaction is the formation of a pyrrolidine byproduct through an intramolecular hydroamination reaction.[1] This can compete with the desired silyl aza-Prins cyclization (SAPC) pathway that leads to the tetrahydroazepine derivative. The relative formation of these two products is highly dependent on the reaction conditions.
Q2: I am observing a significant amount of a pyrrolidine byproduct in my reaction. What are the potential causes?
A2: The formation of the pyrrolidine byproduct is favored under certain conditions. Key factors that can promote this side reaction include:
-
Reaction Temperature: Higher temperatures can favor the intramolecular hydroamination leading to the pyrrolidine.[1]
-
Catalyst Loading: Suboptimal catalyst concentration can influence the reaction pathway.
-
Reaction Concentration: The concentration of the reaction mixture can impact the intermolecular versus intramolecular reaction rates.[1]
Q3: How can I minimize the formation of the pyrrolidine byproduct and improve the yield of my desired tetrahydroazepine derivative?
A3: To minimize the formation of the pyrrolidine byproduct, optimization of the reaction conditions is crucial. Consider the following adjustments:
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures, such as -20 °C, has been shown to suppress the formation of the pyrrolidine byproduct.[1][2]
-
Increase Catalyst Loading: Increasing the amount of the Lewis acid catalyst, for example, using a stoichiometric amount of FeCl₃, can favor the desired silyl aza-Prins cyclization.[1][2]
-
Adjust Reactant Addition: A slow or portion-wise addition of the amine reactant can sometimes help to control the reaction pathway.
Troubleshooting Guide: Pyrrolidine Byproduct Formation
This guide provides a systematic approach to troubleshooting the formation of a pyrrolidine byproduct during the synthesis of disubstituted tetrahydroazepines.
| Observation | Potential Cause | Suggested Solution |
| High percentage of pyrrolidine byproduct, low yield of tetrahydroazepine. | Reaction temperature is too high, favoring the hydroamination side reaction. | Decrease the reaction temperature. For instance, moving from room temperature to -20 °C can significantly reduce the formation of the pyrrolidine.[1] |
| Both tetrahydroazepine and pyrrolidine are formed in significant amounts. | Catalyst loading is insufficient to drive the desired SAPC pathway efficiently. | Increase the catalyst loading. For example, increasing FeCl₃ from a catalytic amount to 1.0 equivalent or more can improve the selectivity for the tetrahydroazepine.[1][2] |
| Inconsistent results and byproduct formation. | Reaction concentration may be favoring the intramolecular side reaction. | While increasing concentration can sometimes favor intermolecular reactions, in this specific case, temperature and catalyst loading appear to be the more critical factors to adjust first.[1] |
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the yield of the desired disubstituted tetrahydroazepine (10a) and the pyrrolidine byproduct (11) in the silyl aza-Prins cyclization reaction.
| Entry | Catalyst (equiv.) | Temperature (°C) | Tetrahydroazepine (10a) Yield (%) | Pyrrolidine (11) Yield (%) |
| 1 | FeCl₃ (1.0) | -20 | 72 | 4 |
| 2 | FeCl₃ (1.3) | -20 | 70 | 4 |
| 3 | FeCl₃ (0.1) | 0 | Lower yield of 10a observed | - |
| 4 | FeCl₃ (0.1) | Room Temp | 50 (average) | 20 (average) |
Data sourced from Sinka, V., et al. (2022). J. Org. Chem.[1][2][3]
Experimental Protocols
General Procedure for Silyl Aza-Prins Cyclization (Minimized Byproduct Formation): [1][2]
-
To a solution of the amine (e.g., 9a-b, 1.0 equiv) in dry dichloromethane (DCM, 0.1 M) at -20 °C under an inert atmosphere, add the aldehyde (1.5 equiv) and FeCl₃ (1.0 equiv).
-
Stir the mixture for 2 hours at -20 °C.
-
Add an additional amount of FeCl₃ (0.3 equiv).
-
Remove the cooling bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous phase three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Below are diagrams illustrating the reaction pathway and a troubleshooting workflow.
Caption: Reaction pathways in tetrahydroazepine synthesis.
Caption: Troubleshooting workflow for byproduct formation.
References
Technical Support Center: Optimization of Ring-Closing Metathesis for Azacycle Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the ring-closing metathesis (RCM) for the synthesis of azacycles. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during RCM for azacycle formation in a question-and-answer format.
Question: Why is my RCM reaction showing no conversion to the desired azacycle?
Answer:
Several factors can lead to a complete lack of reactivity in an RCM reaction for azacycle formation. Consider the following potential causes and solutions:
-
Catalyst Inactivity: The ruthenium catalyst may be deactivated. Ensure the catalyst has been stored under an inert atmosphere and handled with care to avoid exposure to air and moisture. For substrates with basic nitrogen atoms, catalyst decomposition is a known issue.[1][2]
-
Incompatible Protecting Group: Unprotected or inappropriately protected amines can coordinate to the ruthenium center and inhibit catalysis. Electron-rich amines are particularly problematic.[1] Consider protecting the nitrogen with an electron-withdrawing group such as tosyl (Ts), carbamate (e.g., Boc, Cbz), or an amide.[1][3]
-
Substrate Purity: Impurities in the starting diene, especially those containing coordinating functional groups (e.g., thiols), can poison the catalyst. Ensure the substrate is thoroughly purified before use.
-
Solvent Quality: Use anhydrous, deoxygenated solvents. Residual water or oxygen can deactivate the catalyst. It is recommended to degas the solvent prior to use.[4]
-
Low Temperature: Some RCM reactions require thermal activation. If the reaction is being run at room temperature, consider gently heating it. A common temperature range is 40-60 °C.[5]
Question: My RCM reaction has a low yield and/or multiple byproducts. What are the likely causes and solutions?
Answer:
Low yields and the formation of byproducts are common challenges. Here are some troubleshooting steps:
-
Olefin Isomerization: A significant side reaction is the isomerization of the double bonds in the starting material or product, which can be catalyzed by ruthenium hydride species formed from catalyst decomposition.[5][6][7] This can lead to the formation of undesired constitutional isomers or prevent cyclization.
-
Oligomerization/Polymerization: Intermolecular reactions can compete with the desired intramolecular RCM, especially at high concentrations.
-
Solution: Perform the reaction under high dilution conditions (0.1 M to 0.001 M) to favor the intramolecular cyclization.[10]
-
-
Catalyst Decomposition: As mentioned, amines can promote catalyst decomposition.[1][11]
-
Solution: If not already done, protect the amine with an electron-withdrawing group. Alternatively, adding a mild acid can protonate the amine, reducing its coordinating ability.[1]
-
-
Insufficient Reaction Time or Catalyst Loading: The reaction may not have gone to completion.
-
Solution: Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. A modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can also improve conversion.
-
Question: How do I choose the right catalyst for my azacycle synthesis?
Answer:
The choice of catalyst is critical for a successful RCM reaction. Here's a general guide:
-
First-Generation Grubbs Catalyst (G-I): Generally suitable for the formation of disubstituted olefins and less sterically demanding substrates.[12]
-
Second-Generation Grubbs Catalyst (G-II): More active than G-I, especially for the formation of tri- and tetrasubstituted olefins, due to the N-heterocyclic carbene (NHC) ligand.[12] However, it can be more prone to decomposition in the presence of basic amines.[2]
-
Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts feature a chelating isopropoxystyrene ligand, which imparts greater stability, particularly at higher temperatures.[8][9] HG-II is often a good choice for challenging substrates, including those with coordinating groups.[5][13]
Question: How can I effectively remove the ruthenium catalyst from my product?
Answer:
Residual ruthenium can be problematic, especially for pharmaceutical applications.[14] Several methods exist for its removal:
-
Silica Gel Chromatography: While often the first step, it may not completely remove all ruthenium byproducts.[14]
-
Activated Carbon: Treatment with activated carbon can effectively adsorb ruthenium species.[14][15]
-
Metal Scavengers: Silica-based scavengers with functional groups like thiols or amines can bind ruthenium, allowing for its removal by filtration.[16]
-
Aqueous Extraction: Water-soluble phosphines, such as tris(hydroxymethyl)phosphine (THMP), can be used to coordinate to the ruthenium, and the resulting complex can be removed by aqueous extraction.[14][15] Simple aqueous extraction can also be effective when using PEG-supported catalysts.[14]
-
Precipitation: Reagents like trimercaptotriazine or dithiocarbamates can precipitate ruthenium for removal by filtration.[15]
Frequently Asked Questions (FAQs)
Q1: What is the effect of the ring size on the RCM reaction to form azacycles?
The formation of 5- and 6-membered rings is generally favorable. The synthesis of 7-membered rings can be more challenging and often requires more dilute conditions to disfavor competing intermolecular reactions.[12][17] Macrocyclization (rings larger than 12 atoms) is also feasible but typically requires high dilution.[6]
Q2: Which nitrogen protecting groups are most suitable for RCM?
Carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., tosyl, nosyl) are excellent choices as they decrease the nucleophilicity of the nitrogen atom, preventing catalyst inhibition.[3][18] The choice of protecting group can also influence the reactivity of the diene and the stability of the final product.
Q3: Can RCM be performed on a solid support?
Yes, solid-phase synthesis using RCM is a powerful technique, particularly for the synthesis of cyclic peptides and other combinatorial libraries.[5] The key advantage is the ease of purification, as the catalyst and excess reagents can be washed away from the resin-bound product.[5]
Q4: What is the typical catalyst loading for an RCM reaction?
Catalyst loading can range from as low as 0.1 mol% for simple substrates to 5-10 mol% for more challenging cyclizations.[4][12] For large-scale industrial processes, significant effort is put into optimizing conditions to use very low catalyst loadings (ppm levels).[12][17]
Q5: How does temperature affect the outcome of the reaction?
Higher temperatures can increase the reaction rate but may also lead to increased catalyst decomposition and the formation of isomerization byproducts.[5] A common starting point is room temperature, with gentle heating to 40-60 °C if the reaction is sluggish. For highly stable catalysts like the Hoveyda-Grubbs second generation, higher temperatures can be tolerated.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the RCM synthesis of various azacycles.
| Target Ring | Nitrogen Protecting Group | Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 5-membered (Pyrroline) | Boc | Grubbs II | 0.05 | Neat | - | 50 | - | 87 |
| 5-membered (Pyrroline) | Boc | Hoveyda-Grubbs II | 0.05 | CH₂Cl₂ | 1.0 | 50 | - | >99 |
| 6-membered (Tetrahydropyridine) | Boc | Hoveyda-Grubbs II | 0.05 | CH₂Cl₂ | 1.0 | 50 | - | 96 |
| 6-membered (Tetrahydropyridine) | Boc | Hoveyda-Grubbs II | 0.05 | CH₂Cl₂ | 0.2 | 50 | - | >99 |
| 7-membered (Azepane derivative) | Boc | Hoveyda-Grubbs II | 0.05 | CH₂Cl₂ | 0.2 | 50 | - | 82 |
| 7-membered (Azepane derivative) | Boc | Hoveyda-Grubbs II | 0.05 | CH₂Cl₂ | 0.05 | 50 | - | 90 |
| 5-membered (Pyrrole derivative) | Tosyl | Hoveyda-Grubbs II | 0.5 | CH₂Cl₂ | - | 25 | 0.17 | 96 |
Data compiled from studies on carbamate-protected cyclic amines and tosyl-protected pyrroles.[12][13]
Experimental Protocols
General Protocol for Ring-Closing Metathesis of a Boc-Protected Diallylamine
This protocol describes a general procedure for the synthesis of N-Boc-3-pyrroline.
-
Solvent Preparation: Degas the reaction solvent (e.g., dichloromethane) by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Reaction Setup: To a dry, inert-atmosphere flask equipped with a magnetic stir bar and a condenser, add the N-Boc-diallylamine substrate.
-
Dissolution: Add the degassed solvent to the flask to achieve the desired concentration (e.g., 0.1 M).
-
Catalyst Addition: Weigh the RCM catalyst (e.g., Hoveyda-Grubbs II, 1-5 mol%) in a separate vial and dissolve it in a small amount of the degassed solvent. Add the catalyst solution to the reaction flask via syringe. Note: Some protocols add the solid catalyst directly to the stirred substrate solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C). The reaction is driven by the release of ethylene gas, which can be vented through the condenser.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel column chromatography to remove the ruthenium byproducts and any remaining impurities. For more rigorous ruthenium removal, refer to the methods described in the Troubleshooting Guide.
Visualizations
Caption: A general workflow for performing a ring-closing metathesis experiment.
Caption: A decision tree to diagnose and resolve common RCM issues.
Caption: The catalytic cycle of ring-closing metathesis (Chauvin mechanism).
References
- 1. Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. silicycle.com [silicycle.com]
- 17. Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective Groups [organic-chemistry.org]
Selective deprotection of tert-butyl esters in the presence of other protecting groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective deprotection of tert-butyl (t-Bu) esters in the presence of other protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection of my tert-butyl ester?
A1: Incomplete cleavage of a tert-butyl ester is a frequent issue and can often be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed reaction. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion. For instance, while milder acids can be used for sensitive substrates, a common method involves a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[1] For more resistant substrates, increasing the TFA concentration might be necessary.[1]
-
Inadequate Reaction Time or Temperature: Deprotection requires sufficient time. These reactions are typically conducted at room temperature (20-25°C), and lower temperatures will decrease the reaction rate.[1] It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Excess Water: While a small amount of water can be beneficial as a scavenger, an excess can dilute the acid and reduce its effectiveness.[1] Using anhydrous solvents is recommended.[1]
-
Steric Hindrance: The bulky nature of the tert-butyl group can sometimes hinder the approach of the acid, especially in sterically congested molecules.[2]
Q2: I am observing unexpected side products in my reaction. What are they and how can I prevent their formation?
A2: The primary cause of side products is the formation of a stable but reactive tert-butyl cation during the cleavage of the tert-butyl ester.[3] This carbocation can alkylate nucleophilic functional groups within your molecule, leading to undesired byproducts.
Commonly affected nucleophilic residues include:
-
Tryptophan (indole ring)
-
Methionine (thioether)
-
Cysteine (thiol)
-
Tyrosine (phenol)
To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Water
A common scavenger cocktail is a mixture of TFA/TIS/H2O (e.g., 95:2.5:2.5).[2]
Q3: How can I selectively deprotect a tert-butyl ester in the presence of a Boc group?
A3: While both are acid-labile, the tert-butoxycarbonyl (Boc) group is generally more sensitive to acid than the tert-butyl ester. However, selective deprotection of the tert-butyl ester in the presence of a Boc group can be achieved using specific Lewis acid conditions. The CeCl₃·7H₂O/NaI system in refluxing acetonitrile has been reported to selectively cleave tert-butyl esters while preserving N-Boc groups.[4][5] Another reagent that has been used for this purpose is ZnBr₂ in dichloromethane (DCM), although its selectivity can be substrate-dependent.[6][7]
Q4: Can I remove a tert-butyl ester without affecting other protecting groups like Cbz, Benzyl esters, or silyl ethers?
A4: Yes, selective deprotection is possible due to the differing lability of these protecting groups under various conditions.
-
Cbz (Carboxybenzyl) and Benzyl esters: These groups are generally stable to the acidic conditions used for tert-butyl ester deprotection (e.g., TFA). They are typically removed by hydrogenolysis. Aqueous phosphoric acid is a mild reagent that can deprotect tert-butyl esters while leaving Cbz and benzyl esters intact.[8]
-
Silyl ethers (e.g., TBDMS): Silyl ethers are generally labile to fluoride ions and can also be cleaved by acid. However, their stability in acidic conditions is often greater than that of tert-butyl esters. Mild acidic conditions or Lewis acids can often be employed to selectively remove the tert-butyl ester. For example, aqueous phosphoric acid tolerates TBDMS groups.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the selective deprotection of tert-butyl esters.
Issue 1: Incomplete Reaction
| Potential Cause | Suggested Solution |
| Insufficient acid strength or concentration | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or neat TFA).[1] Alternatively, switch to a stronger acid system if compatible with other functional groups. |
| Short reaction time | Continue to monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[1] |
| Low reaction temperature | Ensure the reaction is running at the recommended temperature, typically room temperature.[1] |
| Steric hindrance | Consider increasing the reaction temperature moderately or using a less sterically demanding Lewis acid catalyst.[2] |
| Presence of basic functional groups | Add a stoichiometric excess of the acid to neutralize any basic sites in the substrate. |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Alkylation by tert-butyl cation | Add scavengers such as triisopropylsilane (TIS), water, or thioanisole to the reaction mixture to trap the carbocation.[2] |
| Cleavage of other acid-labile groups | Use milder or more selective deprotection conditions. Consider switching from a strong Brønsted acid like TFA to a Lewis acid system (e.g., ZnBr₂, Yb(OTf)₃, or CeCl₃/NaI).[4][6] |
| Substrate degradation | If the molecule is sensitive to harsh acidic conditions, explore milder reagents like aqueous phosphoric acid or enzymatic cleavage if applicable.[8] |
Quantitative Data on Deprotection Methods
The following tables summarize various conditions for the selective deprotection of tert-butyl esters. Note that reaction times and yields are substrate-dependent and these values should be used as a general guideline.
Table 1: Common Reagents for tert-Butyl Ester Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) (20-95%) | Dichloromethane (DCM) | Room Temp | 1-5 h | Most common method; scavengers are often required to prevent side reactions.[1][9] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 1-24 h | A milder Lewis acid approach; selectivity can be substrate-dependent.[6][7] |
| Ytterbium Triflate (Yb(OTf)₃) (catalytic) | Nitromethane | 45-50 | 1-12 h | Mild and efficient, especially for substrates with other ester groups.[10] |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | 1-6 h | Selective for t-Bu esters in the presence of N-Boc groups.[4][5] |
| Aqueous Phosphoric Acid | - | Room Temp | 1-24 h | Environmentally benign and mild, tolerates many other protecting groups.[8] |
Table 2: Selectivity of tert-Butyl Ester Deprotection in the Presence of Other Protecting Groups
| Reagent/Condition | Protecting Group Present | Selectivity | Reference |
| CeCl₃·7H₂O / NaI in Acetonitrile | Boc | t-Bu ester cleaved, Boc intact | [4][5] |
| ZnBr₂ in DCM | Boc, Trityl | t-Bu ester, Boc, and Trityl are labile | [6][11] |
| Yb(OTf)₃ in Nitromethane | Benzyl, Allyl, Methyl esters | t-Bu ester cleaved, other esters intact | |
| Aqueous Phosphoric Acid | Cbz, Benzyl esters, TBDMS ethers | t-Bu ester cleaved, other groups intact | [8] |
| H₂SO₄ in t-Butyl Acetate | t-Butyl ester | Boc cleaved, t-Bu ester intact | [12] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection
-
Dissolution: Dissolve the tert-butyl ester-containing substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[13]
-
Addition of TFA: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the solution for a 1:1 (v/v) mixture.[13] If scavengers are required, they should be added before the TFA.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-5 hours).[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified by an appropriate method (e.g., crystallization, chromatography, or precipitation).
Protocol 2: Selective Deprotection using Zinc Bromide (ZnBr₂)
-
Setup: Dissolve the substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Reagent Addition: Add zinc bromide (1.5 - 2.0 equivalents) to the solution.[13]
-
Reaction: Stir the resulting suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly depending on the substrate (from a few hours to 24 hours).[13]
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[13]
Visualizations
Caption: A generalized experimental workflow for the deprotection of tert-butyl esters.
Caption: A decision tree for troubleshooting common issues in tert-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of Boc-Protected Amines Under Acidic Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and cleavage of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc group removal under acidic conditions?
The deprotection of a Boc-protected amine is a carbamate hydrolysis reaction initiated by acid.[1][2] The mechanism involves three main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.[2][3]
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3][4]
-
Decomposition: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[2][4] The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt.[2]
Q2: What are the most common reasons for incomplete Boc deprotection?
Incomplete deprotection is a frequent issue and can arise from several factors:
-
Insufficient Acid Concentration or Reaction Time : The rate of Boc cleavage often shows a second-order dependence on the acid concentration.[5][6][7] A slight decrease in acid strength or reaction time can significantly slow the reaction.
-
Steric Hindrance : Substrates with bulky groups near the Boc-protected amine may require longer reaction times, higher temperatures, or stronger acidic conditions for complete removal.[5][8][9]
-
Poor Solubility : If the Boc-protected substrate is not fully dissolved in the reaction solvent, the acid cannot access it efficiently.[8]
-
Inadequate Reagent Equivalents : An insufficient amount of the acidic reagent will result in an incomplete reaction.[8]
-
Poor Resin Swelling (for Solid-Phase Synthesis) : In solid-phase peptide synthesis (SPPS), the resin must swell adequately for the acid to reach all peptide chains.[5][10]
Q3: What side reactions can occur during acidic Boc deprotection, and how can they be prevented?
The primary cause of side reactions is the liberated tert-butyl cation, a reactive electrophile that can alkylate nucleophilic residues in the substrate.[2][11] This is particularly problematic in peptide synthesis. To mitigate this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[12][13]
| Nucleophilic Residue | Side Reaction | Recommended Scavengers |
| Tryptophan | Alkylation of the indole ring | Thioanisole, 1,2-Ethanedithiol (EDT)[8][12] |
| Methionine | S-alkylation of the thioether | Thioanisole[8][12] |
| Cysteine | S-alkylation of the thiol | 1,2-Ethanedithiol (EDT)[12] |
| Tyrosine | C-alkylation of the phenol ring | Phenol, Thioanisole[8] |
Commonly used general scavengers include triisopropylsilane (TIS) and water, which react with the tert-butyl cation to form isobutane and tert-butanol, respectively.[12][13]
Q4: How can I monitor the progress of a Boc deprotection reaction?
Careful reaction monitoring is essential to ensure complete deprotection without prolonged exposure to harsh acid, which could degrade the product.[8]
-
Thin-Layer Chromatography (TLC) : This is a quick and effective method. The deprotected amine product is typically more polar than the starting material, resulting in a lower Rf value. Staining with ninhydrin can visualize the free amine as a purple or yellow spot.[9][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique provides precise monitoring of the disappearance of the starting material and the formation of the product, confirming its mass.[8][12]
Q5: How does the stability of the Boc group compare to other common amine protecting groups?
The Boc group is a key component of orthogonal protection strategies, where different protecting groups can be removed under distinct conditions without affecting others.[15][16][17]
| Protecting Group | Abbreviation | Cleavage Conditions | Stability to Other Conditions |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl)[3] | Stable to Base and Hydrogenolysis[18][19] |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine)[15] | Stable to Acid and Hydrogenolysis[16] |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C)[3][16] | Stable to mild acid and base[20] |
Troubleshooting Guide: Incomplete Deprotection
If you observe remaining starting material via TLC or LC-MS after the standard reaction time, follow this workflow to diagnose and solve the problem.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard method for many substrates.
-
Reaction Setup : Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (e.g., 0.1-0.5 M). Cool the solution to 0°C in an ice bath.[12]
-
Addition of Reagents : If required, add scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[12] Slowly add trifluoroacetic acid (TFA) to the solution to reach a final concentration of 20-50% (v/v).[5][10]
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-3 hours.[5][12] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[12]
-
Work-up : Remove the DCM and excess TFA under reduced pressure (rotary evaporator).[12] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM (repeat 2-3 times).[12] The resulting amine TFA salt can often be used directly.
-
Neutralization (Optional) : To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[5][12] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[5]
Protocol 2: Boc Deprotection with Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and provides the amine as a hydrochloride salt, which can be advantageous for purification or stability.
-
Reaction Setup : Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[5]
-
Reaction : Stir the mixture at room temperature for 1-4 hours. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Monitoring : Monitor the reaction's progress using TLC or LC-MS.[5] Ensure a sample is neutralized before TLC analysis.
-
Work-up : Upon completion, evaporate the solvent under vacuum to obtain the crude hydrochloride salt of the deprotected amine.[5] This salt can be purified by recrystallization or precipitation by adding a non-polar solvent like diethyl ether.
-
Isolation of Free Amine (Optional) : If the free amine is required, perform a basic work-up as described in Protocol 1.[5]
Protocol 3: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
-
Sample Preparation : Using a capillary tube, spot a small amount of the Boc-protected starting material (dissolved in a suitable solvent) on the TLC plate baseline as a reference.
-
Reaction Sample : Pause the reaction stirring and quickly take a small aliquot from the reaction mixture. If the reaction is acidic, it is often beneficial to quench the sample in a vial containing a small amount of saturated sodium bicarbonate solution and a layer of ethyl acetate. Vortex, then spot the organic layer on the TLC plate next to the starting material.
-
Elution : Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol). The deprotected amine should have a significantly lower Rf than the Boc-protected starting material.
-
Visualization : Visualize the spots under UV light if the compounds are UV-active. Then, stain the plate with a ninhydrin solution and gently heat. The appearance of a new, lower-Rf spot that turns purple or yellow indicates the formation of the free amine.[9]
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Acids - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. fiveable.me [fiveable.me]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Troubleshooting common issues in azepane synthesis
Welcome to the technical support center for azepane synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of seven-membered azacycles.
General Troubleshooting Workflow
Before diving into specific issues, consider this general workflow for diagnosing a problematic reaction. The diagram below outlines a logical sequence of steps to identify the root cause of issues like low yield, side product formation, or reaction stalling.
Technical Support Center: Reaction Monitoring of Tetrahydroazepine Synthesis by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of tetrahydroazepines using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for monitoring tetrahydroazepine synthesis by TLC?
A1: A common and effective solvent system for monitoring the synthesis of tetrahydroazepines on silica gel TLC plates is a mixture of n-hexane and ethyl acetate.[1] The ratio of these solvents will need to be optimized based on the specific polarity of your starting materials and product. A good starting point is a 1:1 mixture of hexane and ethyl acetate.[2][3] You can then adjust the ratio to achieve optimal separation.
Q2: How can I visualize the spots on my TLC plate?
A2: Visualization of the spots can be achieved through non-destructive and destructive methods.
-
Non-destructive Method:
-
Destructive Methods (Staining):
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for organic compounds and is particularly useful for visualizing compounds with oxidizable functional groups like alkenes, alcohols, and amines.[4]
-
Ninhydrin Stain: This stain is excellent for visualizing primary and secondary amines, which are common starting materials in tetrahydroazepine synthesis.[5] It typically produces a characteristic purple or pink spot.
-
p-Anisaldehyde Stain: This is a versatile stain that can be used to visualize a wide range of functional groups, including amines and aldehydes.[4][6] It often produces colored spots, which can aid in distinguishing between different components.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, which are also common starting materials.[4][6][7][8]
-
Q3: How do I interpret the results of my TLC plate?
A3: As the reaction progresses, you should observe the disappearance of the starting material spots and the appearance of a new spot corresponding to your tetrahydroazepine product. The product is generally expected to have a different Rf value than the starting materials. It is highly recommended to run a "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture at the same point. This helps to confirm if the starting material spot in the reaction mixture lane is indeed the same as your initial starting material.[7]
Q4: What are some common side products in tetrahydroazepine synthesis and how can I identify them by TLC?
A4: In some syntheses, such as the aza-Prins cyclization, a common side product can be a five-membered ring pyrrolidine derivative.[9][10][11] The polarity, and therefore the Rf value, of this byproduct may be similar to the desired seven-membered tetrahydroazepine. Optimizing the TLC solvent system is crucial to achieve separation between the product and this potential side product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No spots are visible on the TLC plate. | The compounds are not UV-active and a visualization stain has not been used. | Use an appropriate stain such as potassium permanganate, ninhydrin, or p-anisaldehyde.[4][5][6] |
| The sample is too dilute. | Concentrate the sample before spotting it on the TLC plate. | |
| The solvent level in the developing chamber was too high and washed the sample off the plate. | Ensure the solvent level is below the baseline where the samples are spotted. | |
| The spots are streaking. | The sample is too concentrated. | Dilute the sample before spotting. |
| The compound is highly polar and is interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) to the developing solvent. | |
| The sample was not fully dissolved when spotted. | Ensure the sample is completely dissolved in the spotting solvent before applying it to the plate. | |
| The spots remain at the baseline (low Rf). | The developing solvent is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in your solvent system. A 10% solution of methanol in dichloromethane can also be effective for very polar compounds.[2] |
| The spots run to the top of the plate (high Rf). | The developing solvent is too polar. | Increase the proportion of the less polar solvent (e.g., hexane) in your solvent system. |
| The starting material and product spots have very similar Rf values. | The solvent system does not provide enough resolution. | Try a different solvent system. For example, you could try a mixture of dichloromethane and methanol. |
| The reaction has not proceeded significantly. | Allow the reaction to run for a longer period and monitor at regular intervals. |
Quantitative Data Summary
While exact Rf values are highly dependent on the specific substrates, solvent system, and experimental conditions, the following table provides a general guide for the relative polarities and expected Rf values of the components in a typical tetrahydroazepine synthesis on a silica gel TLC plate using an n-hexane/ethyl acetate solvent system.
| Compound Type | Typical Polarity | Expected Relative Rf Value |
| Aldehyde (Starting Material) | Less Polar | Higher Rf |
| Primary/Secondary Amine (Starting Material) | More Polar | Lower Rf |
| Tetrahydroazepine (Product) | Intermediate Polarity | Intermediate Rf (between the starting materials) |
| Pyrrolidine (Side Product) | Intermediate Polarity | Similar Rf to the tetrahydroazepine product |
Experimental Protocols
Detailed Methodology for TLC Reaction Monitoring
-
Prepare the TLC Chamber:
-
Line the inside of a beaker or a dedicated TLC chamber with a piece of filter paper.
-
Add the chosen solvent system (e.g., 1:1 n-hexane:ethyl acetate) to a depth of about 0.5 cm.
-
Cover the chamber with a watch glass or lid and allow it to saturate for at least 5-10 minutes. This ensures that the atmosphere inside the chamber is saturated with solvent vapors, which leads to better and more reproducible chromatograms.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a thin baseline about 1 cm from the bottom of the silica gel plate.
-
Mark the points on the baseline where you will spot your samples. It is common to have three lanes: one for the starting material (SM), one for the reaction mixture (R), and a "co-spot" (C) where both the starting material and reaction mixture are spotted.
-
-
Spot the TLC Plate:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, carefully spot the starting material solution onto the "SM" and "C" marks on the baseline.
-
Withdraw a small aliquot of your reaction mixture and spot it onto the "R" and "C" marks.
-
Allow the solvent to completely evaporate from the spots.
-
-
Develop the TLC Plate:
-
Carefully place the TLC plate into the saturated chamber, ensuring that the solvent level is below the baseline.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualize and Analyze the TLC Plate:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.
-
If necessary, use an appropriate chemical stain to visualize the spots. This is typically done by dipping the plate into the staining solution and then gently heating it with a heat gun.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot and the appearance of the product spot over time to determine the progress of the reaction.
-
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. TLC stains [reachdevices.com]
- 6. Stains for Developing TLC Plates [faculty.washington.edu]
- 7. epfl.ch [epfl.ch]
- 8. silicycle.com [silicycle.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A detailed investigation of the aza-Prins reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of tert-Butyl Tetrahydroazepine Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-butyl tetrahydroazepine carboxylate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guides
Problem 1: Low Yield After Purification
-
Question: I am experiencing a significant loss of my tert-butyl tetrahydroazepine carboxylate product during purification. What are the potential causes and how can I improve my yield?
-
Answer: Low yields during the purification of Boc-protected amines can stem from several factors. Here are some common causes and suggested solutions:
-
Incomplete Reaction: If the initial Boc-protection reaction is not complete, you will lose starting material during the purification of the desired product. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting amine.
-
Product Loss During Work-up: Tert-butyl tetrahydroazepine carboxylate may have some solubility in the aqueous phase during extraction. To minimize loss, saturate the aqueous layer with sodium chloride (brine) and perform multiple extractions with an organic solvent like ethyl acetate.
-
Improper Chromatography Technique: Overloading the silica gel column can lead to poor separation and loss of product. A general rule of thumb is a crude material to silica gel ratio of 1:30 to 1:100 by weight. Additionally, using a solvent system with too high polarity can cause the product to elute too quickly with impurities.
-
Decomposition: Although the Boc group is relatively stable, prolonged exposure to acidic conditions can cause its removal. Ensure that any acidic reagents from the reaction are neutralized during the work-up.
-
Problem 2: Oily Product Instead of a Solid After Purification
-
Question: My purified tert-butyl tetrahydroazepine carboxylate is an oil, but I expect it to be a solid. How can I induce crystallization?
-
Answer: Obtaining an oily product is a common issue with Boc-protected amines. This can be due to residual solvent or the inherent properties of the compound. Here are some techniques to induce solidification:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the product under high vacuum, possibly with gentle heating (e.g., 40-50 °C).
-
Trituration: Add a non-polar solvent in which the product is insoluble, such as n-hexane or pentane, to the oil and stir vigorously. This can often cause the product to precipitate as a solid.[1]
-
Recrystallization from a Different Solvent System: If the product is soluble in a particular solvent when hot and insoluble when cold, recrystallization can yield a crystalline solid. Experiment with different solvent systems.
-
Seed Crystallization: If you have a small amount of solid product from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.[1]
-
Problem 3: Poor Separation During Column Chromatography
-
Question: I am having difficulty separating my product from impurities using flash column chromatography. What can I do to improve the separation?
-
Answer: Achieving good separation in column chromatography depends on optimizing several parameters:
-
Solvent System (Eluent): The polarity of the eluent is critical. For N-Boc protected amines, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[2] You can optimize the ratio by running TLC plates with different solvent compositions. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 on the TLC plate.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the eluent is gradually increased can improve separation of compounds with similar polarities.
-
Sample Loading: For better resolution, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of your column.
-
Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels, as this can lead to poor separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude tert-butyl tetrahydroazepine carboxylate?
A1: The common impurities typically arise from the Boc-protection reaction and include:
-
Unreacted Starting Materials: Residual tetrahydroazepine (the parent amine) and di-tert-butyl dicarbonate (Boc anhydride).
-
Byproducts of the Reaction: Tert-butanol, which is formed from the decomposition of Boc anhydride.
-
Di-Boc Protected Product: If there are other nucleophilic sites, over-reaction can lead to the formation of a di-Boc species.
-
Degradation Products: The Boc group can be cleaved under acidic conditions, leading to the formation of the unprotected amine.[3]
Q2: What is a good starting point for a recrystallization solvent system for tert-butyl tetrahydroazepine carboxylate?
A2: While the ideal solvent system is compound-specific and may require some experimentation, good starting points for the recrystallization of N-Boc protected compounds include mixtures of a solvent in which the compound is soluble and a solvent in which it is poorly soluble (an anti-solvent). Common combinations include:
-
Heptane/Ethyl Acetate
-
Methanol/Water
-
Acetone/Water
-
Dichloromethane/Hexane
Q3: What is a typical eluent system for flash column chromatography of tert-butyl tetrahydroazepine carboxylate?
A3: A widely used eluent system for the purification of N-Boc protected amines by flash column chromatography is a mixture of hexane (or heptane) and ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increasing the concentration, is often effective in separating the product from less polar impurities (like unreacted Boc anhydride) and more polar impurities (like the starting amine).[2]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of tert-butyl tetrahydroazepine carboxylate and may require optimization.
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf value of ~0.3 for the product.
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60 Å, 40-63 µm) in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the powder to the top of the packed silica gel column.
-
Gently add a thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to begin elution.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot through celite to remove the charcoal.
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Parameters for Flash Column Chromatography of N-Boc Protected Azepanes
| Parameter | Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate | A common and effective eluent system for N-Boc protected amines.[2] |
| Elution Mode | Gradient (e.g., 5% to 40% Ethyl Acetate) | Often provides better separation than isocratic elution for complex mixtures. |
| Typical Rf of Product | 0.2 - 0.4 | This range generally provides good separation from impurities. |
| Loading Ratio (Crude:Silica) | 1:30 to 1:100 (w/w) | Prevents column overloading and ensures optimal separation. |
| Expected Purity | >95% | Dependent on the specific impurities and optimization of the method. |
| Expected Yield | 80-95% | Can be lower depending on the purity of the crude material and technique. |
Table 2: Common Recrystallization Solvents for N-Boc Protected Amines
| Solvent System | Compound Polarity Suitability | Notes |
| Heptane/Ethyl Acetate | Non-polar to moderately polar | A versatile system where ethyl acetate is the solvating solvent and heptane is the anti-solvent. |
| Methanol/Water | Polar | Methanol is the solvating solvent, and water is the anti-solvent. Good for more polar compounds. |
| Isopropanol | Moderately polar | Can sometimes be used as a single solvent system. |
| Dichloromethane/Hexane | Non-polar to moderately polar | Dichloromethane dissolves the compound, and hexane is added to induce precipitation. |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of tert-butyl tetrahydroazepine carboxylate.
References
Validation & Comparative
1H NMR and 13C NMR data for tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Comparative Analysis of NMR Spectra for Boc-Protected Cyclic Amines
For researchers engaged in synthetic chemistry and drug development, the tert-butyloxycarbonyl (Boc) protecting group is a frequently employed tool for the temporary protection of amine functionalities. Its widespread use is attributed to its stability across a range of reaction conditions and the facility of its removal under mild acidic conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of these protected amines, providing unambiguous confirmation of successful protection. This guide offers a comparative overview of the ¹H and ¹³C NMR spectral data for tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate and its smaller ring analogues, tert-butyl piperidine-1-carboxylate and tert-butyl pyrrolidine-1-carboxylate.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the aforementioned Boc-protected cyclic amines. The data for the six-membered ring (piperidine) and five-membered ring (pyrrolidine) analogues provide a basis for predicting the spectral characteristics of the seven-membered ring (azepine) compound.
Table 1: ¹H NMR Data for Boc-Protected Cyclic Amines
| Compound | Ring Protons (ppm) | tert-Butyl Protons (ppm) |
| tert-Butyl pyrrolidine-1-carboxylate | ~3.3 (m, 4H), ~1.8 (m, 4H) | 1.46 (s, 9H)[1] |
| tert-Butyl piperidine-1-carboxylate | ~3.35 (m, 4H), ~1.5 (m, 6H) | 1.45 (s, 9H)[2] |
| This compound | Predicted: ~5.7 (m, 2H, vinyl), ~3.5 (t, 4H, -N-CH₂-), ~2.2 (m, 4H, -CH₂-) | Predicted: ~1.4-1.5 (s, 9H) |
Table 2: ¹³C NMR Data for Boc-Protected Cyclic Amines
| Compound | Ring Carbons (ppm) | tert-Butyl Carbons (ppm) | Carbonyl Carbon (ppm) |
| tert-Butyl pyrrolidine-1-carboxylate | ~46 (C-N), ~25 (C-C) | ~79 (quaternary C), ~28.5 (CH₃) | ~154 |
| tert-Butyl piperidine-1-carboxylate | ~44.3 (C-N), ~25.7 (C-C), ~24.5 (C-C) | 79.0 (quaternary C), 28.4 (CH₃) | 154.9[2] |
| This compound | Predicted: ~128-130 (vinyl), ~50 (C-N), ~30 (C-C) | Predicted: ~80 (quaternary C), ~28.4 (CH₃) | Predicted: ~155 |
Note: Predicted values are based on standard chemical shift ranges and comparison with analogous structures.
The most characteristic signal in the ¹H NMR spectrum of a Boc-protected amine is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm[3]. The protons on the carbons alpha to the nitrogen are deshielded due to the electron-withdrawing effect of the carbamate group. For this compound, the presence of a double bond is expected to give rise to signals in the vinyl region of the ¹H NMR spectrum (around 5-6 ppm).
In the ¹³C NMR spectra, the carbonyl carbon of the Boc group gives a characteristic signal around 155 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons are observed near 28 ppm.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of the compound of interest (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer the solution into a clean NMR tube using a pipette.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
¹H NMR:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set a wider spectral width compared to ¹H NMR.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope. A relaxation delay (e.g., 2 seconds) is used between pulses.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[4].
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of atoms.
-
Visualization of NMR Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a synthetic compound using NMR spectroscopy.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
References
- 1. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Azepine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed comparison and methodological guide on the application of High-Resolution Mass Spectrometry (HRMS) for the structural elucidation and quantification of azepine derivatives. Azepines, a class of seven-membered heterocyclic compounds, form the structural core of numerous pharmaceuticals, including anticonvulsants like carbamazepine and oxcarbazepine, as well as various antipsychotic and antidepressant drugs. Their complex structures and metabolic pathways necessitate powerful analytical techniques for accurate characterization, a role for which HRMS is exceptionally suited.
This guide moves beyond a simple listing of protocols. It is designed to provide you, a fellow scientist, with the rationale behind the analytical choices we make in the laboratory. We will explore the comparative strengths of different HRMS platforms, delve into a robust, validated workflow, and explain the causality that underpins a successful analysis, ensuring the data you generate is not only accurate but also defensible.
Comparing HRMS Platforms: Choosing the Right Tool for Azepine Analysis
The power of HRMS lies in its ability to provide high-resolution and accurate mass measurements, which are critical for confidently identifying compounds and elucidating their structures.[1] This capability allows for the differentiation of isobaric interferences and the determination of elemental compositions, tasks that are challenging for nominal mass instruments.[1] The three primary HRMS technologies available to researchers are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Principle | Ions are separated based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a flight tube. | Ions are trapped in an electrostatic field and their oscillation frequencies are measured and converted to m/z. | Ions are trapped in a strong magnetic field, and their cyclotron frequencies are measured to determine m/z.[2][3][4] |
| Resolution | Good to Excellent (30,000 - 60,000 FWHM)[5] | Excellent to Outstanding (up to >240,000 FWHM)[5] | Unmatched (>1,000,000 FWHM)[6] |
| Mass Accuracy | Very Good (1-3 ppm)[5] | Excellent (<1 ppm)[5] | Exceptional (sub-ppb)[6] |
| Scan Speed | Very Fast | Fast, but resolution dependent[5] | Slower, not ideal for high-throughput screening[2] |
| Cost | Moderate | High | Very High |
| Best For... | Robust, high-throughput screening and quantification. Good balance of speed and performance. | Confident structural elucidation, metabolomics, and analysis of complex mixtures where high resolution is key.[7][8] | Highly complex mixture analysis, such as petroleomics or metabolomics, where the utmost resolution and mass accuracy are required.[2][6] |
Expert Insight: For most pharmaceutical applications involving azepine derivatives, from metabolite identification in discovery to quality control in manufacturing, Orbitrap and high-end Q-TOF instruments offer the best balance of performance, speed, and cost. The exceptional resolution of Orbitrap technology provides a distinct advantage in resolving complex matrices and confidently assigning elemental compositions without ambiguity.[7][8] While FT-ICR provides the ultimate performance, its lower throughput and higher operational complexity make it less common for routine pharmaceutical analysis.[2]
A Validated Experimental Workflow for Azepine Derivative Analysis
Scientific trustworthiness is built on robust and reproducible methods. The following section details a comprehensive, step-by-step workflow for the analysis of an azepine derivative in a biological matrix (e.g., plasma), grounded in established bioanalytical method validation principles.[9][10][11]
Workflow Overview Diagram
Caption: A typical bioanalytical workflow for HRMS analysis of azepine derivatives.
Step 1: Sample Preparation - The Foundation of Quality Data
The primary goal of sample preparation is to remove interferences from the sample matrix, concentrate the analyte of interest, and ensure compatibility with the LC-MS system.[12][13] For azepine derivatives in plasma, two common and effective techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protocol 1: Protein Precipitation (PPT)
-
Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS): Add 10 µL of a deuterated azepine derivative internal standard (e.g., Carbamazepine-d10) at a known concentration. The IS is crucial for correcting for variations in extraction efficiency and instrument response.
-
Precipitation: Add 300 µL of cold acetonitrile. Acetonitrile is a common choice as it is an effective protein precipitant and is a common mobile phase component.[14]
-
Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.[13]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the analyte and IS, to a clean HPLC vial for analysis.[13][14]
-
-
Protocol 2: Solid-Phase Extraction (SPE) - For Higher Purity SPE provides a cleaner extract than PPT, which can be critical for achieving low limits of quantification.[12][13]
-
Condition: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[14]
-
Load: Load the plasma sample (pre-treated with the internal standard) onto the cartridge.[13]
-
Wash: Wash the cartridge with 1 mL of an aqueous wash solution (e.g., 5% methanol in water) to remove polar interferences, followed by 1 mL of a non-polar wash (e.g., hexane) to remove lipids.[14]
-
Elute: Elute the target azepine derivative and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic modifier is necessary to neutralize the charge on the basic azepine, releasing it from the cation-exchange sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for injection.
-
Causality Insight: The choice between PPT and SPE depends on the required sensitivity and the complexity of the matrix. PPT is fast and cost-effective for less demanding assays. SPE is more labor-intensive but yields a significantly cleaner sample, reducing matrix effects and improving sensitivity.[12][14] The use of a stable isotope-labeled internal standard is a cornerstone of trustworthy quantitative bioanalysis, as it co-elutes and experiences similar ionization effects as the analyte, providing the most accurate correction.[14]
Step 2: Chromatographic Separation (UHPLC)
Effective separation is key to resolving the target analyte from isomers and matrix components before it enters the mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard choice for moderately polar compounds like most azepine derivatives.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency in positive ion mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate. This ensures that compounds with a range of polarities are eluted effectively.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
Step 3: High-Resolution Mass Spectrometry
-
Ionization: Heated Electrospray Ionization (HESI) in Positive Ion Mode (ESI+) is generally optimal for azepine derivatives, as the nitrogen atom in the azepine ring is readily protonated.
-
Acquisition Mode: A Data-Dependent Acquisition (DDA) or "TopN" experiment is highly effective.
-
Full Scan MS¹: Acquire a high-resolution full scan from m/z 100-900. This provides the accurate mass of the parent (precursor) ions. An Orbitrap is typically set to a resolution of 70,000 FWHM for this scan.[5]
-
Data-Dependent MS²: The instrument software automatically selects the 'N' most intense ions from the full scan (e.g., N=5) and subjects them to fragmentation (e.g., via Higher-energy Collisional Dissociation - HCD). The resulting product ion spectra are also acquired at high resolution (e.g., 17,500 FWHM). This provides structural information for identification.[16]
-
Data Interpretation: From Accurate Mass to Confident Identification
The data generated from an HRMS system is information-rich. The key to identification lies in combining the evidence.
-
Accurate Mass: The high-resolution full scan provides a mass measurement with high accuracy (< 2 ppm). This allows software to generate a list of possible elemental formulas. For example, a measured m/z of 237.1023 for carbamazepine would confidently match its theoretical formula C₁₅H₁₃N₂O⁺ (calculated m/z 237.1022), while ruling out other potential formulas.
-
Fragmentation Pattern: The MS² spectrum provides a structural fingerprint. Azepine derivatives often exhibit characteristic fragmentation patterns. For instance, carbamazepine is known to lose its carbamoyl group (-CONH₂) and undergo ring contractions, leading to characteristic fragment ions.[17][18][19] Comparing the experimentally obtained MS² spectrum to a library of known spectra or predicting fragmentation pathways provides a high degree of confidence in the identification.[20]
Fragmentation Pathway Diagram
Caption: Common fragmentation pathway for Carbamazepine in ESI+.
Ensuring Trustworthiness: Method Validation
Every protocol must be a self-validating system. For quantitative bioanalytical methods, regulatory bodies like the FDA provide clear guidance.[9][11][21] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[21]
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) over several days.[15]
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte must be reproducible.[21]
-
Matrix Effect: Assessing whether components in the biological matrix suppress or enhance the ionization of the analyte.
-
Stability: Ensuring the analyte is stable in the biological matrix under various storage and handling conditions.
By rigorously validating these parameters, you ensure that the data generated is reliable and can withstand scientific scrutiny.[9]
Conclusion
High-Resolution Mass Spectrometry, particularly when coupled with UHPLC, is an indispensable tool for the analysis of azepine derivatives in pharmaceutical research and development. The choice between Q-TOF and Orbitrap platforms depends on the specific analytical challenge, with Orbitraps offering superior resolution for complex structural elucidation tasks.[22][23] By implementing a robust workflow encompassing meticulous sample preparation, optimized chromatography, and intelligent data acquisition strategies, researchers can generate high-quality, trustworthy data. This guide provides the fundamental principles and practical protocols to empower scientists to harness the full potential of HRMS for advancing our understanding of these critical therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. FT-ICR mass spectrometry in the drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fourier transform ion cyclotron resonance mass spectrometry: a primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 12. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 13. opentrons.com [opentrons.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. mdpi.com [mdpi.com]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. reddit.com [reddit.com]
- 23. lcms.labrulez.com [lcms.labrulez.com]
Comparison of different synthetic routes to tetrahydroazepines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroazepine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The synthesis of this seven-membered nitrogen-containing heterocycle can be approached through a variety of synthetic strategies, each with its own set of advantages and limitations. This guide provides an objective comparison of several modern and classical synthetic routes to tetrahydroazepines, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key aspects of different synthetic methodologies for tetrahydroazepine synthesis, providing a comparative overview of their efficiency and applicability.
| Synthetic Route | Key Features & Advantages | Disadvantages | Typical Yields | Stereocontrol |
| Silyl Aza-Prins Cyclization | - Forms C-N, C-C, and endocyclic C=C bonds in a single step.- Uses sustainable iron(III) catalysts.- Proceeds under mild reaction conditions. | - Requires synthesis of silylated amine precursors.- Limited reactivity with aromatic aldehydes. | 60-92% | Diastereoselective in some cases. |
| Palladium-Catalyzed [4+3] Cycloaddition | - High chemo-, regio-, diastereo-, and enantioselectivity.- Utilizes readily accessible starting materials. | - Requires specialized ligands for high enantioselectivity. | High (specific data pending) | Excellent |
| Ring Expansion | - Access to diverse scaffolds from smaller rings (e.g., aziridines, β-lactams).- Can generate high stereochemical complexity. | - Can require multi-step synthesis of precursors.- General protocols for simple tetrahydroazepines are less common. | Variable | Often highly stereoselective. |
| Ring-Closing Metathesis (RCM) | - Powerful for forming the seven-membered ring.- Tolerant of a wide range of functional groups. | - Requires diene or enyne precursors.- Ruthenium catalysts can be expensive. | Good to excellent | Dependent on substrate stereochemistry. |
| Reductive Amination of 1,6-Dicarbonyls | - Utilizes readily available starting materials.- A classical and straightforward approach. | - Can be lower yielding for some substrates.- Potential for side reactions. | Moderate to good | Generally not stereoselective unless chiral auxiliaries are used. |
In-Depth Analysis of Synthetic Routes
Silyl Aza-Prins Cyclization
This iron-catalyzed method provides a direct and efficient route to mono- and disubstituted Δ⁴-unsaturated tetrahydroazepines. The reaction proceeds via a cascade involving the formation of an iminium ion, followed by aza-Prins cyclization and a subsequent Peterson-type elimination.[1]
Experimental Protocol (General Procedure for Monosubstituted Tetrahydroazepines): [1][2] To a solution of the 1-amino-3-triphenylsilyl-4-pentene (1.0 equiv) in dry dichloromethane (DCM, 0.1 M) at 0 °C, the corresponding aldehyde (1.5 equiv) and iron(III) bromide (FeBr₃, 0.1 equiv) are added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water. The layers are separated, and the aqueous phase is extracted three times with DCM. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Experimental Data:
The following table summarizes the yields for the synthesis of various monosubstituted tetrahydroazepines using the silyl aza-Prins cyclization.
| Entry | Amine Precursor | Aldehyde | Product | Yield (%) |
| 1 | N-Tosyl | Isovaleraldehyde | 7a | 92 |
| 2 | N-Tosyl | Heptanal | 7b | 80 |
| 3 | N-Tosyl | 4-Pentenal | 7c | 75 |
| 4 | N-Tosyl | Phenylacetaldehyde | 7d | 65 |
| 5 | N-Mesyl | Isovaleraldehyde | 7e | 73 |
| 6 | N-Mesyl | Heptanal | 7f | 81 |
| 7 | N-Mesyl | 4-Pentenal | 7g | 70 |
| 8 | N-Mesyl | Phenylacetaldehyde | 7h | 63 |
| 9 | N-Mesyl | Hydrocinnamaldehyde | 7i | 60 |
Data sourced from Sinka, V. et al., J. Org. Chem. 2022, 87 (17), 11735–11742.[1][2]
Logical Workflow for Silyl Aza-Prins Cyclization:
Caption: Workflow for the Silyl Aza-Prins Cyclization.
Palladium-Catalyzed [4+3] Cycloaddition
This powerful method allows for the asymmetric synthesis of tetrahydroazepines with high levels of stereocontrol. The reaction involves the palladium-catalyzed annulation of two readily accessible starting materials.[3][4] Fine-tuning of the reaction conditions can suppress potential [3+2] side pathways, leading to the desired seven-membered ring with excellent chemo-, regio-, diastereo-, and enantioselectivity.
Experimental Protocol: Detailed experimental protocol and substrate scope data for this specific reaction are described in Trost, B. M., & Zuo, Z. (2020). Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions. Angewandte Chemie International Edition, 59(3), 1243-1247, which should be consulted for specific details.
Conceptual Diagram of Palladium-Catalyzed [4+3] Cycloaddition:
Caption: Conceptual overview of the Pd-catalyzed [4+3] cycloaddition.
Ring Expansion Strategies
Ring expansion reactions provide an alternative approach to tetrahydroazepines, often starting from more readily available five- or six-membered rings.
A notable example involves a Staudinger ketene-imine cycloaddition to form a β-lactam-fused 1,3-thiazinane, which then undergoes a base-induced ring expansion to yield a tetrahydro-1,4-thiazepine. While not a direct synthesis of a tetrahydroazepine, this methodology showcases the potential of ring expansion of fused systems. This pathway can generate multiple new chiral centers with high diastereoselectivity.
Experimental Protocol (Ring Expansion Step): The β-lactam fused thiazinane is treated with sodium methoxide in methanol to induce the ring expansion. The specific conditions and workup would be substrate-dependent.
The strain-release driven rearrangement of vinylaziridines can be a powerful tool for the synthesis of various azacycles, including azepines.[5][6] These reactions can be promoted thermally or by transition metal catalysts and often proceed with high efficiency.
Conceptual Pathway for Azepine Synthesis from Vinylaziridines:
Caption: Ring expansion of vinylaziridines to azepines.
Ring-Closing Metathesis (RCM)
RCM is a versatile and widely used strategy for the construction of cyclic systems, including tetrahydroazepines.[7] This reaction typically employs ruthenium-based catalysts to cyclize a diene or enyne precursor.
Experimental Protocol (General Concept): A solution of the appropriate acyclic diene precursor in a suitable solvent (e.g., dichloromethane or toluene) is treated with a catalytic amount of a Grubbs-type ruthenium catalyst. The reaction is typically run at room temperature or with gentle heating until the starting material is consumed. The product is then isolated and purified using standard techniques.
Reductive Amination of 1,6-Dicarbonyl Compounds
A classical and direct approach to the tetrahydroazepine core involves the reductive amination of a 1,6-dicarbonyl compound with ammonia or a primary amine. This reaction proceeds through the in situ formation of an enamine or imine, which then cyclizes and is subsequently reduced.
Experimental Protocol (General Procedure): [8] A 1,6-dicarbonyl compound and an amine (or ammonia source) are dissolved in a suitable solvent. A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added, often in the presence of an acid catalyst. The reaction is stirred until completion, followed by an aqueous workup and purification.
Biological Relevance and Signaling Pathways
Certain tetrahydroazepine derivatives have been identified as potent inhibitors of key cellular signaling proteins, such as cyclin-dependent kinases (CDKs) and extracellular signal-regulated kinase 2 (ERK2).[9] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is often implicated in diseases like cancer.
Cyclin-Dependent Kinase (CDK) Signaling Pathway:
CDKs are key regulators of the cell cycle. Their activity is dependent on binding to their regulatory partners, cyclins. Different cyclin-CDK complexes are active at different phases of the cell cycle, phosphorylating downstream targets to drive cell cycle progression.[3][9][10][11][12] Tetrahydroazepine-based inhibitors can block the activity of these complexes, leading to cell cycle arrest.
Caption: Inhibition of the CDK pathway by tetrahydroazepines.
ERK/MAPK Signaling Pathway:
The ERK/MAPK pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes.[13][14][15][16][17] Inhibition of ERK2 by tetrahydroazepine derivatives can disrupt this pathway, impacting cell proliferation and survival.
Caption: Inhibition of the ERK/MAPK pathway by tetrahydroazepines.
References
- 1. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications | MDPI [mdpi.com]
- 6. Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. spandidos-publications.com [spandidos-publications.com]
Infrared Spectroscopy of Tert-Butyl Protected Azepanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protection of secondary amines, such as the azepane ring, is a critical step in the multi-step synthesis of many pharmaceutical compounds. The tert-butyl group, often incorporated as a tert-butoxycarbonyl (Boc) protecting group, is a popular choice due to its stability and ease of removal under acidic conditions. Infrared (IR) spectroscopy is a powerful and rapid analytical technique for monitoring the introduction and removal of these protecting groups. This guide provides a comparative analysis of the infrared spectral features of tert-butyl protected azepanes and common alternative amine protecting groups, supported by experimental data and protocols.
Comparison of Characteristic Infrared Absorptions
The choice of protecting group significantly influences the infrared spectrum of the resulting N-substituted azepane. Understanding the characteristic vibrational frequencies associated with each protecting group is essential for reaction monitoring and structural confirmation. The following table summarizes the key expected IR absorption bands for N-tert-butyl, N-Boc, N-Cbz (carbobenzyloxy), and N-Bn (benzyl) protected azepanes.
| Functional Group | N-tert-Butyl Azepane (Expected) | N-Boc Azepane (Expected) | N-Cbz Azepane (Alternative) | N-Bn Azepane (Alternative) |
| C-H Stretch (Aliphatic) | 2960-2850 cm⁻¹ (s) | 2975-2850 cm⁻¹ (s) | 2950-2850 cm⁻¹ (s) | 2950-2850 cm⁻¹ (s) |
| C=O Stretch (Carbonyl) | N/A | ~1690 cm⁻¹ (s) | ~1700 cm⁻¹ (s) | N/A |
| C-N Stretch | 1200-1020 cm⁻¹ (m) | 1160-1140 cm⁻¹ (s) | 1250-1230 cm⁻¹ (s) | 1200-1020 cm⁻¹ (m) |
| C-H Bend (tert-Butyl) | 1390 & 1365 cm⁻¹ (m, split) | 1390 & 1365 cm⁻¹ (m, split) | N/A | N/A |
| Aromatic C-H Stretch | N/A | N/A | 3100-3000 cm⁻¹ (m) | 3100-3000 cm⁻¹ (m) |
| Aromatic C=C Stretch | N/A | N/A | 1600 & 1450 cm⁻¹ (m) | 1600 & 1450 cm⁻¹ (m) |
(s) = strong, (m) = medium
Key Spectral Features and Comparison
N-tert-Butyl Azepane: The IR spectrum of N-tert-butyl azepane is expected to be relatively simple. The most prominent features will be the strong C-H stretching vibrations of the azepane ring and the tert-butyl group in the 2960-2850 cm⁻¹ region. A characteristic split peak around 1390 cm⁻¹ and 1365 cm⁻¹ is indicative of the C-H bending of the gem-dimethyl groups of the tert-butyl moiety. The absence of a strong carbonyl absorption is a key differentiator from Boc- and Cbz-protected azepanes.
N-Boc Azepane: The defining feature of the N-Boc protected azepane is the intense carbonyl (C=O) stretching absorption band, typically observed around 1690 cm⁻¹. This strong absorption is a clear indicator of the successful installation of the Boc group. Similar to the N-tert-butyl analogue, it will also exhibit strong aliphatic C-H stretching bands and the characteristic C-H bending bands of the tert-butyl group. The strong C-N stretching vibration is also a notable feature.
Alternative Protecting Groups:
-
N-Cbz Azepane: Like the N-Boc derivative, N-Cbz azepane will show a strong carbonyl absorption, usually at a slightly higher wavenumber around 1700 cm⁻¹. The key difference lies in the presence of aromatic signals. Look for aromatic C-H stretching vibrations between 3100-3000 cm⁻¹ and characteristic aromatic C=C stretching bands around 1600 cm⁻¹ and 1450 cm⁻¹.
-
N-Bn Azepane: The N-benzyl protected azepane will lack a carbonyl absorption, similar to the N-tert-butyl derivative. However, it will be clearly distinguishable by the presence of aromatic C-H and C=C stretching vibrations, characteristic of the benzyl group.
Experimental Protocols
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Sample Preparation:
-
Liquids: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Solids: Place a small amount of the solid sample onto the ATR crystal and apply firm pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the ATR crystal as described above.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.
Visualization of Comparative Workflow
Caption: Workflow for the synthesis and comparative IR analysis of protected azepanes.
A Comparative Guide to Alternative Protecting Groups for Azepanes
For researchers and scientists engaged in the synthesis and modification of azepane-containing molecules, the choice of a suitable nitrogen protecting group is a critical consideration. While the tert-butoxycarbonyl (Boc) group is widely employed due to its ease of introduction and acid-labile removal, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and deprotection conditions. This guide provides an objective comparison of several key alternatives to the Boc group for the protection of the azepane nitrogen, supported by experimental data and detailed protocols.
The primary alternatives to be discussed are the Benzyl carbamate (Cbz or Z), 2,2,2-Trichloroethoxycarbonyl (Troc), Trifluoroacetyl (TFA), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Tosyl (Ts) groups. The selection of an appropriate protecting group is contingent upon the overall synthetic strategy, including the presence of other functional groups and the required reaction conditions for subsequent steps.[1][2]
Comparison of Protecting Group Performance
The following table summarizes the key characteristics and performance of each protecting group in the context of azepane chemistry.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | Boc-O- | Boc₂O, DMAP | TFA, HCl | Base, Hydrogenation | Cbz, Fmoc, Troc |
| Cbz (Z) | Cbz-O- | Cbz-Cl, base | H₂, Pd/C | Acid, Base | Boc, Fmoc, Troc |
| Troc | Troc-O- | Troc-Cl, base | Zn, AcOH | Acid, Mild Reduction | Boc, Cbz, Fmoc |
| TFA | TFA- | TFAA, base | K₂CO₃, NaBH₄ | Strong Acid | Boc, Cbz |
| Fmoc | Fmoc-O- | Fmoc-Cl, Fmoc-OSu | Piperidine | Acid, Hydrogenation | Boc, Cbz, Troc |
| Tosyl (Ts) | Ts- | Ts-Cl, base | Na/NH₃(l), HBr | Acid, Base, Oxidation | Most other groups |
Detailed Protecting Group Analysis
1. Benzyl Carbamate (Cbz or Z)
The Cbz group is a classic amine protecting group, valued for its stability under both acidic and basic conditions.[3][4] Its removal via catalytic hydrogenation is a mild and highly selective method, leaving most other functional groups intact.[3] This makes it an excellent choice for syntheses where acid or base lability is undesirable.
2. 2,2,2-Trichloroethoxycarbonyl (Troc)
The Troc group offers an alternative deprotection strategy based on reductive cleavage with zinc powder in acetic acid.[5][6][7] It is stable to both acidic and mild reductive conditions, providing a useful orthogonal protecting group in complex syntheses.[5][8] The deprotection mechanism involves a single electron reduction followed by elimination.[5]
3. Trifluoroacetyl (TFA)
The TFA group is unique in its high stability under strongly acidic conditions.[9][10] This allows for the selective deprotection of other acid-labile groups, such as Boc, in its presence.[9] The TFA group is readily cleaved under mild basic or reductive conditions, offering a valuable orthogonal strategy.[9][11]
4. 9-Fluorenylmethyloxycarbonyl (Fmoc)
Widely used in solid-phase peptide synthesis, the Fmoc group is characterized by its lability to weak bases, typically piperidine.[12][13] It is stable to acidic conditions, making it orthogonal to acid-labile protecting groups like Boc.[12][14] The fluorenyl group's UV absorbance allows for the convenient monitoring of the deprotection process.[13]
5. Tosyl (Ts)
The tosyl group is an exceptionally robust protecting group, stable to a wide range of acidic, basic, and oxidative conditions.[15] Its removal requires harsh conditions, such as treatment with strong reducing agents like sodium in liquid ammonia or concentrated strong acids.[16][17] This high stability makes it suitable for reactions where other protecting groups would not survive, though its removal can be challenging in the presence of sensitive functional groups.
Experimental Protocols
Protection of Azepane with Cbz-Cl:
To a solution of azepane (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent, add a base like sodium carbonate or triethylamine (1.5-2.0 eq). Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Upon completion, perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected azepane.[4]
Deprotection of Cbz-Azepane:
Dissolve the Cbz-protected azepane in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature. Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected azepane.[3]
Protection of Azepane with Troc-Cl:
To a solution of azepane (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in a solvent like dichloromethane at 0 °C, add 2,2,2-trichloroethyl chloroformate (Troc-Cl, 1.2 eq) dropwise. Stir the reaction at 0 °C for a specified time, then allow it to warm to room temperature. Monitor the reaction's progress. After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the Troc-protected azepane.[7]
Deprotection of Troc-Azepane:
To a solution of the Troc-protected azepane in a solvent mixture, typically THF and water or acetic acid, add activated zinc dust (excess). Stir the suspension at room temperature. The reaction progress can be monitored by TLC or LC-MS. Upon completion, filter the mixture to remove the excess zinc and inorganic salts. The filtrate is then concentrated, and the residue is purified to yield the free azepane.[5][6]
Protection of Azepane with Trifluoroacetic Anhydride (TFAA):
Dissolve the azepane (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an aprotic solvent such as dichloromethane. Cool the solution to 0 °C and add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise. Stir the reaction at this temperature for a short period and then allow it to warm to room temperature. After the reaction is complete, as indicated by TLC or LC-MS, perform an aqueous workup to remove excess reagents and salts. Dry the organic phase and concentrate it to obtain the TFA-protected azepane.[11]
Deprotection of TFA-Azepane:
Dissolve the N-trifluoroacetylated azepane in a mixture of methanol and water. Add a mild base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents). Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS. Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Remove the methanol under reduced pressure and extract the product.[9]
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the concept of orthogonal protection, where one protecting group can be selectively removed in the presence of another.
Caption: Orthogonality of Boc and Cbz protecting groups.
Caption: Orthogonality of Fmoc and Boc protecting groups.
Conclusion
The selection of a protecting group for the azepane nitrogen is a strategic decision that can significantly impact the efficiency and success of a synthetic route. While Boc remains a popular choice, the Cbz, Troc, TFA, Fmoc, and Ts groups provide a versatile toolkit for chemists. Understanding the specific stability and deprotection conditions of each group allows for the design of elegant and efficient syntheses of complex azepane-containing molecules. The principle of orthogonality is particularly powerful, enabling selective manipulations at different sites of a molecule.[1][2]
References
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. Tosyl group - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.fiu.edu [faculty.fiu.edu]
A Comparative Guide to the Efficacy of Grubbs Catalysts in Azepine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of azepines, a crucial seven-membered nitrogen-containing heterocycle prevalent in many biologically active compounds and pharmaceuticals, has been significantly advanced by the advent of olefin metathesis. Among the catalysts available for this transformation, Grubbs catalysts have emerged as powerful tools for the ring-closing metathesis (RCM) of acyclic diene precursors to afford the azepine core. This guide provides a comparative overview of the efficacy of different generations of Grubbs catalysts in azepine synthesis, supported by experimental data and detailed protocols.
Catalyst Generations: An Overview
The development of Grubbs catalysts has progressed through several generations, each offering distinct advantages in terms of activity, stability, and functional group tolerance.
-
First-Generation Grubbs Catalyst (G-I): This initial catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, demonstrated the feasibility of RCM for a wide range of applications. While effective for the synthesis of some heterocycles, it often requires higher catalyst loadings and longer reaction times, and its activity can be limited with sterically demanding or electron-deficient substrates.
-
Second-Generation Grubbs Catalyst (G-II): The replacement of one tricyclohexylphosphine ligand with a more electron-donating N-heterocyclic carbene (NHC) ligand marked a significant leap in catalyst performance. G-II exhibits substantially higher activity and broader substrate scope, allowing for the cyclization of more challenging dienes at lower catalyst loadings and shorter reaction times.[1]
-
Third-Generation Grubbs Catalyst (G-III): Characterized by the replacement of a phosphine ligand with more labile pyridine ligands, G-III catalysts exhibit exceptionally fast initiation rates.[2] This feature is particularly advantageous for ring-opening metathesis polymerization (ROMP), but can also be beneficial in certain RCM reactions.
-
Hoveyda-Grubbs Catalysts (HG): In these catalysts, the benzylidene ligand is modified to include a chelating isopropoxy group. This modification enhances catalyst stability and allows for easier removal of the ruthenium byproducts after the reaction. Second-generation Hoveyda-Grubbs catalysts (HG-II), which are phosphine-free, are particularly popular due to their high stability and activity.
Comparative Efficacy in Azepine Synthesis
The choice of Grubbs catalyst can significantly impact the yield and efficiency of azepine synthesis. The following table summarizes a comparative study on the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via RCM, highlighting the superior performance of the second-generation catalyst.
Table 1: Comparison of Grubbs I and Grubbs II in the Synthesis of Substituted 2,3,4,7-tetrahydro-1H-azepines
| Entry | Substrate (Acyclic Diene) | Catalyst (mol%) | Product (Azepine) | Yield (%) |
| 1 | N-allyl-N-(but-3-en-1-yl)-4-methylbenzenesulfonamide | G-I (5) | 1-Tosyl-2,3,4,7-tetrahydro-1H-azepine | 85 |
| 2 | N-allyl-N-(but-3-en-1-yl)-4-methylbenzenesulfonamide | G-II (5) | 1-Tosyl-2,3,4,7-tetrahydro-1H-azepine | 98 |
| 3 | Ethyl 2-(allyl(tosyl)amino)pent-4-enoate | G-I (5) | Ethyl 1-tosyl-2,3,4,7-tetrahydro-1H-azepine-3-carboxylate | 60 |
| 4 | Ethyl 2-(allyl(tosyl)amino)pent-4-enoate | G-II (5) | Ethyl 1-tosyl-2,3,4,7-tetrahydro-1H-azepine-3-carboxylate | 92 |
| 5 | N-allyl-N-(pent-4-en-1-yl)benzenesulfonamide | G-I (5) | 1-(Phenylsulfonyl)-2,3,4,7-tetrahydro-1H-azepine | 75 |
| 6 | N-allyl-N-(pent-4-en-1-yl)benzenesulfonamide | G-II (5) | 1-(Phenylsulfonyl)-2,3,4,7-tetrahydro-1H-azepine | 95 |
Data sourced from a study on the facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis.[3]
The data clearly indicates that the second-generation Grubbs catalyst consistently provides higher yields for the synthesis of various substituted tetrahydroazepines compared to the first-generation catalyst under identical catalyst loading. This enhanced efficacy is attributed to the higher activity of the G-II catalyst, which can more efficiently promote the cyclization of the diene precursors.
Experimental Protocols
Below are detailed experimental protocols for key experiments cited in the comparison.
General Procedure for the Synthesis of Substituted 2,3,4,7-tetrahydro-1H-azepines using Grubbs Catalysts
Materials:
-
Acyclic diene precursor
-
Grubbs catalyst (First or Second Generation)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the acyclic diene precursor (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen), the Grubbs catalyst (0.05 mmol, 5 mol%) is added.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-12 hours), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired azepine derivative.
This is a general procedure adapted from the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines.[3]
Reaction Mechanism and Visualization
The synthesis of azepines using Grubbs catalysts proceeds via a ring-closing metathesis (RCM) mechanism. The generally accepted Chauvin mechanism involves the formation of a metallacyclobutane intermediate.
The following diagram illustrates the generalized catalytic cycle for the RCM synthesis of a tetrahydroazepine derivative.
Caption: Generalized catalytic cycle for Grubbs-catalyzed azepine synthesis via RCM.
Conclusion
The selection of the appropriate Grubbs catalyst is a critical parameter for the efficient synthesis of azepines. Experimental evidence consistently demonstrates that second-generation Grubbs catalysts offer superior performance in terms of reaction yields compared to their first-generation counterparts for the synthesis of substituted tetrahydroazepines. The higher activity of G-II allows for more efficient cyclization, often leading to near-quantitative yields. While third-generation and Hoveyda-Grubbs catalysts also find application in RCM, the second-generation catalysts currently represent a "gold standard" for many azepine syntheses due to their high reactivity and commercial availability. Researchers and drug development professionals should consider the substrate scope and desired reaction conditions when selecting the optimal Grubbs catalyst for their specific azepine synthesis needs.
References
Comparative Analysis of (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate and Alternative N-Boc Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate with its smaller ring homologues, N-Boc-piperidine and N-Boc-pyrrolidine. These N-tert-butoxycarbonyl (Boc) protected heterocyclic compounds are fundamental building blocks in medicinal chemistry, offering distinct conformational properties that influence their application in drug design. This document outlines their synthesis, characteristic spectroscopic data, and potential as scaffolds in the development of novel therapeutics.
Introduction
(Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate is a seven-membered unsaturated heterocyclic compound. The incorporation of a Boc protecting group on the nitrogen atom renders it an ideal intermediate for various synthetic transformations. The azepane core, particularly with its conformational flexibility, is of significant interest in the design of compounds targeting a range of biological receptors.[1] Compared to the well-explored six-membered piperidine and five-membered pyrrolidine rings, the seven-membered azepane scaffold offers a larger and more flexible structure, potentially allowing for novel interactions with biological targets. The strategic use of the Boc protecting group allows for selective reactions at other positions of the ring before its facile removal under acidic conditions.[2]
Synthesis and Characterization
The synthesis of (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate can be achieved through various synthetic routes, often involving ring-closing metathesis or ring expansion strategies. A common precursor for related saturated azepane systems is tert-Butyl 4-oxoazepane-1-carboxylate, which can be synthesized via a ring expansion of N-Boc-4-piperidone using ethyl diazoacetate.[3][4] The subsequent introduction of the double bond and stereochemical control to the Z-isomer would require further synthetic steps.
The alternatives, N-Boc-piperidine and N-Boc-pyrrolidine, are readily synthesized from their parent heterocycles, piperidine and pyrrolidine, by reaction with di-tert-butyl dicarbonate (Boc)₂O.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate and its comparator molecules. Note: Specific experimental data for the (Z)-isomer of tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate is not widely available in the public domain. The data presented here is representative and based on typical spectroscopic values for structurally similar N-Boc protected tetrahydroazepine derivatives.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate | ~ 5.7-5.9 (m, 2H, -CH=CH-), ~ 3.5 (t, 4H, -N-CH₂-), ~ 2.3 (m, 4H, -CH₂-CH₂-), 1.48 (s, 9H, -C(CH₃)₃) |
| tert-Butyl piperidine-1-carboxylate | ~ 3.4 (t, 4H, -N-CH₂-), ~ 1.5-1.6 (m, 6H, -CH₂-), 1.46 (s, 9H, -C(CH₃)₃) |
| tert-Butyl pyrrolidine-1-carboxylate | ~ 3.3 (t, 4H, -N-CH₂-), ~ 1.8 (m, 4H, -CH₂-), 1.47 (s, 9H, -C(CH₃)₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate | ~ 155 (C=O), ~ 130 (-CH=CH-), ~ 80 (-C(CH₃)₃), ~ 45 (-N-CH₂-), ~ 28 (-C(CH₃)₃), ~ 26 (-CH₂-CH₂-) |
| tert-Butyl piperidine-1-carboxylate | ~ 154.8 (C=O), ~ 79.2 (-C(CH₃)₃), ~ 44.5 (-N-CH₂-), ~ 28.5 (-C(CH₃)₃), ~ 25.8 (-CH₂-), ~ 19.5 (-CH₂-) |
| tert-Butyl pyrrolidine-1-carboxylate | ~ 154.2 (C=O), ~ 78.9 (-C(CH₃)₃), ~ 46.0 (-N-CH₂-), ~ 28.6 (-C(CH₃)₃), ~ 25.0 (-CH₂-) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate | ~ 2970 (C-H str), ~ 1690 (C=O str, carbamate), ~ 1650 (C=C str), ~ 1160 (C-N str) |
| tert-Butyl piperidine-1-carboxylate | ~ 2975 (C-H str), ~ 1695 (C=O str, carbamate), ~ 1165 (C-N str) |
| tert-Butyl pyrrolidine-1-carboxylate | ~ 2970 (C-H str), ~ 1693 (C=O str, carbamate), ~ 1170 (C-N str) |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | [M+H]⁺ (m/z) |
| (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate | 198.15 |
| tert-Butyl piperidine-1-carboxylate | 186.15 |
| tert-Butyl pyrrolidine-1-carboxylate | 172.13 |
Experimental Protocols
General Synthesis of N-Boc Protected Heterocycles
Materials:
-
Heterocycle (piperidine or pyrrolidine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the heterocycle (1.0 eq) in a mixture of 1 M NaOH (2.0 eq) and DCM at 0 °C.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the N-Boc protected product.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using thin films on NaCl plates.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Comparative Performance and Applications
The choice between these heterocyclic scaffolds in drug design is often dictated by the desired conformational constraints and the spatial arrangement of substituents.
-
Pyrrolidine: The five-membered ring is relatively planar and rigid, offering a well-defined orientation for appended functional groups.
-
Piperidine: The six-membered ring exists predominantly in a chair conformation, providing distinct axial and equatorial positions for substitution. This scaffold is prevalent in numerous approved drugs.
-
Tetrahydroazepine: The seven-membered ring is significantly more flexible, with multiple low-energy conformations accessible. This flexibility can be advantageous for binding to dynamic protein targets but can also come with an entropic penalty. The introduction of the Z-double bond in the target compound reduces some of this conformational flexibility, providing a more defined shape.
The concept of bioisosterism is relevant when comparing these scaffolds. While not classical isosteres, these rings can be considered bioisosteres in certain contexts, where the overall shape and vector of appended functional groups are more critical than the ring size itself. The larger azepane ring can explore a different chemical space compared to its smaller counterparts, potentially leading to novel interactions and improved pharmacological profiles.
Visualizations
Caption: General workflow for the synthesis of N-Boc protected heterocycles.
Caption: Relationship between heterocyclic scaffolds based on ring size and flexibility.
Conclusion
(Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate represents a valuable, albeit less explored, building block in drug discovery. Its increased conformational flexibility compared to smaller N-Boc protected heterocycles like those derived from piperidine and pyrrolidine offers opportunities for designing ligands that can adapt to complex binding pockets. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired structure-activity relationship. This guide provides the foundational data and protocols to aid researchers in making informed decisions about incorporating these important heterocyclic motifs into their drug design strategies.
References
A Comparative Analysis of Azepine-Based Scaffolds in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
The seven-membered azepine ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its unique conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with various biological targets. This guide provides a comparative analysis of key azepine-based drugs against their therapeutic alternatives, supported by clinical and preclinical data. Detailed experimental protocols and visual diagrams of relevant biological pathways and workflows are included to provide a comprehensive resource for researchers in drug discovery and development.
I. Azepine-Based Scaffolds in the Management of Hypertension: A Comparative Look at ACE Inhibitors
Benazepril, a benzazepine-containing angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension. A comparative analysis with captopril, one of the first ACE inhibitors, highlights the evolution of this drug class.
Comparative Efficacy of Benazepril and Captopril
A double-blind, placebo-controlled trial evaluating benazepril (10-20 mg once daily) and captopril (50 mg once or twice daily) in patients with mild to moderate hypertension demonstrated the antihypertensive efficacy of both drugs over an 8-week period.[1] Benazepril showed a slightly higher efficacy rate of 71% compared to captopril's 64%.[1] Another multicenter, double-blind, randomized trial found that benazepril (10 mg once daily) was superior to captopril (50 mg twice daily) in patients with mild to moderate systemic arterial hypertension, with a better response rate (74% vs. 59% for good and excellent responses).[2]
| Drug | Dosage | Efficacy (Blood Pressure Normalization/Response) | Reported Side Effects | Reference |
| Benazepril | 10-20 mg once daily | 71% antihypertensive efficacy | 2 patients with side effects | [1] |
| Captopril | 50 mg 1-2 times daily | 64% antihypertensive efficacy | 1 patient with side effects | [1] |
| Benazepril | 10 mg once daily | 74% good/excellent response | 3% probable/definitive side effects | [2] |
| Captopril | 50 mg twice daily | 59% good/excellent response | 11% probable/definitive side effects | [2] |
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors like benazepril exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This interruption of the RAAS pathway leads to vasodilation and a reduction in blood pressure.
Experimental Protocol: ACE Inhibition Assay
The activity of ACE and the inhibitory potential of compounds like benazepril can be determined using a colorimetric assay.
Principle: This assay measures the amount of 3-Hydroxybutyric acid (3HB) generated from the substrate 3-Hydryoxybutyryl-Gly-Gly-Gly (3HB-GGG) through the combined action of ACE and a coupled enzymatic reaction. The resulting color change is proportional to ACE activity.
Materials:
-
ACE Kit-WST (or similar)
-
Microplate reader
-
ACE inhibitor (e.g., benazepril)
-
Sample solutions
Procedure:
-
Sample Preparation: Dissolve the test compound (inhibitor) in a suitable solvent (e.g., DMSO, ethanol) if not water-soluble, ensuring the final solvent concentration is less than 1%. Remove any insoluble material by centrifugation or filtration.
-
Assay Setup: In a 96-well microplate, add the sample solution (or buffer for control) and the ACE solution. Pre-incubate the mixture.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Color Development: Add the indicator solution and incubate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: The ACE inhibitory activity is calculated as a percentage of the uninhibited control. The IC50 value, the concentration of inhibitor required to inhibit 50% of ACE activity, can then be determined.[3][4][5]
II. The Role of Azepine Scaffolds in Antipsychotic Drug Design
Clozapine, a dibenzodiazepine, is a cornerstone in the treatment of refractory schizophrenia. Its complex pharmacology, involving multiple neurotransmitter systems, provides a rich area for comparative analysis with other antipsychotics like olanzapine.
Comparative Clinical Outcomes: Clozapine vs. Olanzapine
A systematic review and meta-analysis of seven randomized controlled trials (648 patients) comparing clozapine and olanzapine in treatment-resistant schizophrenia found that while both drugs had similar effects on dropout rates and total PANSS (Positive and Negative Syndrome Scale) scores, clozapine was superior in improving positive and negative symptoms.[6][7] However, another double-blind study concluded that olanzapine was non-inferior to clozapine and was better tolerated, with significantly fewer patients discontinuing treatment due to adverse events (4% for olanzapine vs. 14% for clozapine).[8]
| Outcome Measure | Result | Statistical Significance | Reference |
| PANSS Positive Symptoms | Clozapine superior to Olanzapine | SMD = 0.51, 95% CI = 0.17-0.86 | [6] |
| PANSS Negative Symptoms | Clozapine superior to Olanzapine | SMD = 0.50, 95% CI = 0.16-0.85 | [6] |
| Dropout Rates | Similar for both drugs | RR = 0.93, 95% CI = 0.77-1.12 | [6] |
| Discontinuation due to Adverse Events | Olanzapine (4%) < Clozapine (14%) | p = 0.022 | [8] |
Signaling Pathways: Dopamine and Serotonin Receptors
The therapeutic effects of atypical antipsychotics like clozapine and olanzapine are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these and other receptors contributes to their efficacy and side-effect profiles.
Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a method to determine the binding affinity (Ki) of a compound for dopamine receptors.
Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., clozapine) to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the Ki is calculated.
Materials:
-
Membrane preparations from cells expressing the dopamine receptor subtype of interest.
-
Radiolabeled ligand (e.g., [3H]spiperone).
-
Unlabeled test compound (e.g., clozapine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).
-
Glass fiber filters, pre-soaked in polyethyleneimine (PEI).
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known competing ligand).
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[9][10][11][12][13]
III. Azepine Scaffolds in Antiepileptic Drug Therapy
Carbamazepine, a dibenzazepine, is a first-line treatment for various types of seizures. Its mechanism of action, primarily through the blockade of voltage-gated sodium channels, is shared by other antiepileptic drugs like phenytoin.
Comparative Efficacy and Tolerability: Carbamazepine vs. Phenytoin
Multiple double-blind clinical trials have compared carbamazepine and phenytoin for the treatment of epilepsy. One study found that the incidence of major and minor side effects and complete seizure control (85%) was the same for both drugs.[14] Another double-blind crossover trial reported no statistically significant differences in seizure control and acute side effects.[15][16] An individual participant data review of four trials concluded that for partial seizures, there was no difference in treatment withdrawal times between the two drugs.[17] However, for generalized seizures, patients were more likely to withdraw from carbamazepine treatment earlier than from phenytoin.[17]
| Parameter | Carbamazepine | Phenytoin | Finding | Reference |
| Seizure Control | Complete control in 85% of patients | Complete control in 85% of patients | No significant difference | [14] |
| Side Effects | Similar incidence of major and minor side effects | Similar incidence of major and minor side effects | No significant difference | [14] |
| Treatment Withdrawal (Partial Seizures) | - | - | No difference in withdrawal times | [17] |
| Treatment Withdrawal (Generalized Seizures) | Higher likelihood of earlier withdrawal | Lower likelihood of earlier withdrawal | Phenytoin favored | [17] |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Both carbamazepine and phenytoin exert their antiepileptic effects by blocking voltage-gated sodium channels in a use-dependent manner, meaning they preferentially bind to and stabilize the inactivated state of the channel. This action reduces the repetitive firing of neurons that underlies seizure activity. While their primary mechanism is similar, there are quantitative differences in their interaction with the sodium channel. Carbamazepine has a lower affinity for the inactivated channel but a significantly faster binding rate compared to phenytoin.[18]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and the effects of drugs on their function.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured, allowing for control of the membrane potential and recording of the whole-cell currents.
Materials:
-
Cells expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
External and internal recording solutions.
-
Test compound (e.g., carbamazepine).
Procedure:
-
Cell Preparation: Culture cells expressing the target sodium channel on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Pipette Positioning: Using the micromanipulator, bring the micropipette filled with internal solution into contact with a cell to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording: Apply a series of voltage protocols to elicit sodium currents. For example, to assess use-dependent block, apply a train of depolarizing pulses.
-
Compound Application: Perfuse the cell with a solution containing the test compound and repeat the voltage protocols.
-
Data Analysis: Measure the peak current amplitude before and after compound application. The percentage of inhibition can be calculated, and dose-response curves can be generated to determine the IC50.[19][20][21]
IV. Azepine Scaffolds in the Treatment of Hyponatremia
Tolvaptan, a benzazepine derivative, is a selective vasopressin V2-receptor antagonist used to treat hyponatremia. It offers a different mechanistic approach compared to traditional diuretics like furosemide.
Comparative Clinical Data: Tolvaptan vs. Furosemide
In a randomized, open-label study of patients hospitalized for heart failure with hyponatremia, oral tolvaptan (30 mg daily) was compared to a continuous infusion of furosemide (5 mg/h).[22][23] The study found no significant difference in urine output or net fluid balance between the two groups at 24 hours and up to 96 hours.[22][23] However, serum sodium levels increased with tolvaptan, as expected from its mechanism of action.[22][23] Another study comparing tolvaptan to fluid restriction in patients with moderate to profound hyponatremia found that tolvaptan was superior at raising plasma sodium concentrations over three days.[24]
| Parameter | Tolvaptan | Furosemide | Finding | Reference |
| Urine Output (24h) | No significant difference | No significant difference | Similar diuresis | [22][23] |
| Net Fluid Balance (24h) | No significant difference | No significant difference | Similar fluid loss | [22][23] |
| Serum Sodium | Increased | Decreased | Tolvaptan significantly increased sodium | [22][23] |
| Cystatin C (24h) | -6.4 ± 11.8% change | 4.1 ± 17.2% change | Transient improvement with tolvaptan | [22][23] |
Signaling Pathway: Vasopressin V2 Receptor Antagonism
Tolvaptan blocks the binding of arginine vasopressin (AVP) to the V2 receptor in the renal collecting ducts. This prevents the translocation of aquaporin-2 water channels to the apical membrane, leading to a decrease in water reabsorption and an increase in free water excretion (aquaresis), thereby raising serum sodium concentration.
This guide provides a framework for the comparative analysis of azepine-based scaffolds in drug design. The presented data and protocols offer a starting point for further research and development in this important area of medicinal chemistry. The unique structural properties of the azepine nucleus will undoubtedly continue to yield novel therapeutic agents for a wide range of diseases.
References
- 1. [Effectiveness and tolerance of benazepril versus captopril in patients with hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Multicenter comparative study of the effects of benazepril and captopril in mild and moderate systemic hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of olanzapine in comparison with clozapine for treatment-resistant schizophrenia: evidence from a systematic review and meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of olanzapine in comparison with clozapine for treatment-resistant schizophrenia: evidence from a systematic review and meta-analyses | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. Double-blind comparison of olanzapine versus clozapine in schizophrenic patients clinically eligible for treatment with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A double-blind study comparing carbamazepine with phenytoin as initial seizure therapy in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbamazepine vs phenytoin. A controlled clinical trial in focal motor and generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbamazepine inhibition of neuronal Na+ currents: quantitative distinction from phenytoin and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. The antiepileptic medications carbamazepine and phenytoin inhibit native sodium currents in murine osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Tolvaptan vs. furosemide-based diuretic regimens in patients hospitalized for heart failure with hyponatremia (AQUA-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tolvaptan vs. furosemide‐based diuretic regimens in patients hospitalized for heart failure with hyponatremia (AQUA‐AHF) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
A Comparative Guide to the Validation of Synthetic Intermediates for Baricitinib Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for key intermediates in the production of Baricitinib, a Janus kinase (JAK) inhibitor. The selection of an optimal synthetic pathway is critical for efficiency, cost-effectiveness, and compliance with green chemistry principles in pharmaceutical manufacturing. This document offers a detailed analysis of two primary intermediates, presenting experimental data to support the validation of each synthetic route.
Key Intermediates in Baricitinib Synthesis
The synthesis of Baricitinib prominently features two key heterocyclic intermediates:
-
Intermediate A: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
Intermediate B: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
The efficiency of the overall Baricitinib synthesis is heavily reliant on the successful and high-yield production of these precursors. Below, we compare different synthetic strategies for these intermediates.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for two distinct synthetic routes for the production of a key precursor to Intermediate B. Route 1 represents a traditional approach, while Route 2 highlights a greener, more optimized process.
| Parameter | Route 1: Traditional Synthesis | Route 2: Green and Facile Synthesis |
| Starting Material | tert-butyl 3-hydroxyazetidine-1-carboxylate | Benzylamine and 2-(chloromethyl)oxirane |
| Key Reaction | Swern Oxidation | TEMPO-mediated oxidation in a microchannel reactor |
| Yield | 45-55%[1] | 92.1%[2] |
| Purity (HPLC) | Not explicitly stated, requires chromatographic purification[1] | 99.07%[2] |
| Reaction Temperature | -78 °C to room temperature | -15 °C to 5 °C |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine[1] | TEMPO, Potassium Bromide, Sodium Hypochlorite |
| Environmental Concerns | Use of hazardous reagents and chlorinated solvents[1] | Reduced use of hazardous materials, potential for continuous flow process |
Experimental Protocols
Route 2: General Procedure for the Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (Precursor to Intermediate A)
This method employs a TEMPO-catalyzed oxidation which is more environmentally benign than traditional oxidation methods.
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL), a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at a temperature between -15 °C and 5 °C.[2]
-
A mixture of KHCO3 (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) is then added, and the reaction is stirred for 30 minutes.[2]
-
Upon completion, the organic layer is separated, washed, and concentrated to yield the product.
Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Intermediate A) via Horner-Emmons Reaction
-
To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL) under a hydrogen atmosphere, a 1M solution of potassium tert-butoxide in THF (128.5 mL) is slowly added at -5 °C and stirred for 3 hours.[2]
-
A solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) is then added, and the mixture is stirred for an additional 2 hours at -5 °C.[2]
-
The reaction is allowed to warm to room temperature and is stirred for 16 hours.[2]
-
Work-up and purification yield the desired intermediate.
Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate B)
-
To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol) in CH3CN (252 mL), hydrochloric acid (3 M, 252 mL) is added and stirred at room temperature for 16 hours to remove the Boc protecting group.[2]
-
The resulting solution is concentrated, redissolved in CH3CN, and treated with a base to neutralize the acid.
-
Ethanesulfonyl chloride is then added to the solution to yield the final intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
Analytical Validation Methods
The purity and identity of the synthetic intermediates are confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediates. A typical method might involve a C18 column with a mobile phase of acetonitrile and water, with UV detection. For instance, one method specifies a Waters X-Terra RP18 column (150x4.6mm, 5.0 µm) with a mobile phase of 0.1% triethylamine in water (pH 2.5 with OPA) and acetonitrile, with detection at 224nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthetic pathways discussed.
Caption: Comparison of traditional and green synthetic routes.
Caption: Workflow for the synthesis of key baricitinib intermediates.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a common intermediate in organic synthesis. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3] It may also lead to respiratory irritation.[2][3] Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves.[1]
-
Eye Protection: Use government-approved eye and face protection.[1]
-
Lab Coat: A protective lab coat is essential to prevent skin contact.[1][4]
-
Respiratory Protection: If working outside a fume hood or with large quantities, a government-approved respirator is advised.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.[2][4] The following steps provide a clear operational plan for laboratory personnel.
-
Segregation of Waste:
-
Designate a specific, clearly labeled, and sealed container for waste this compound and any materials contaminated with it (e.g., weighing boats, filter paper, contaminated gloves).
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Handling of Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material and place it into the designated sealed container for disposal.[2][4]
-
Ensure the spill area is thoroughly cleaned and decontaminated.
-
Prevent the spilled material from entering drains or waterways.[2]
-
-
Container Management:
-
Arranging for Professional Disposal:
-
Contact a licensed and certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local regulations regarding the storage and handover of chemical waste.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₂ | |
| Molecular Weight | 197.27 g/mol | |
| Boiling Point | 262.2 ± 29.0 °C (Predicted) | |
| Density | 1.007 ± 0.06 g/cm³ (Predicted) |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. The following procedures are designed to ensure safe handling, use, and disposal of this compound.
Hazard Summary: this compound and similar compounds are classified as hazardous. They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this substance to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Safety glasses with side shields provide minimum protection.[5][6] Goggles are preferred when there is a risk of splashing.[5][6] A face shield should be worn over eye protection for maximum protection.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling organic substances.[7][8] Always inspect gloves for tears or holes before use.[5] It is advisable to wear two pairs of gloves, especially during compounding, administering, and disposal.[9] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and clothing.[5][6][7] It should be buttoned and have long sleeves.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust.[1][2][7][8][10] If a fume hood is not available, a suitable respirator should be used. |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills.[6][7] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered.[10] Confirm that a chemical fume hood is functioning correctly.[10]
-
Personal Protective Equipment: Put on all required PPE as detailed in the table above.
-
Handling the Compound:
-
After Handling: Wash hands thoroughly with soap and water after handling the compound.[1][2][10]
Disposal Plan:
-
Dispose of waste in a suitable, labeled disposal container.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Do not dispose of the chemical down the drain.[2]
-
Contaminated clothing should be removed and washed before reuse.[1][2]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | C17H30BNO4 | CID 68054971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl oxirane-2-carboxylate | C7H12O3 | CID 14288020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hmc.edu [hmc.edu]
- 6. csub.edu [csub.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
